(R)-MLN-4760
Description
ORE1001 has been used in trials studying the treatment of Mild to Moderate Ulcerative Colitis. It is an ACE2 inhibitor.
ORE-1001 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O4/c1-11(2)3-16(18(25)26)23-17(19(27)28)7-15-8-22-10-24(15)9-12-4-13(20)6-14(21)5-12/h4-6,8,10-11,16-17,23H,3,7,9H2,1-2H3,(H,25,26)(H,27,28)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCCRGGIJNDEAB-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N[C@@H](CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184609 | |
| Record name | GL-1001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305335-31-3 | |
| Record name | GL-1001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0305335313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORE-1001 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12271 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GL-1001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORE-1001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LD0ZHV25K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (R)-MLN-4760
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MLN-4760 is a potent and highly selective, cell-permeable inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. This compound acts as a reversible inhibitor that binds with high affinity to the active site of ACE2, effectively blocking its enzymatic activity. This inhibition has significant implications for the renin-angiotensin system and has been explored in various physiological and pathological contexts, including cardiovascular disease and its interaction with the SARS-CoV-2 spike protein.
Core Mechanism of Action
This compound functions as a highly potent and selective inhibitor of ACE2, a key enzyme in the renin-angiotensin system (RAS). Its primary mechanism involves binding to the active site of ACE2, which contains a zinc metalloprotease domain. By emulating the transition state of peptide hydrolysis, this compound effectively blocks the catalytic activity of the enzyme.[1][2]
The inhibitory action of this compound on ACE2 prevents the conversion of Angiotensin II to Angiotensin (1-7). This modulation of the RAS pathway has been shown to have various downstream effects. For instance, in animal models, this compound has been observed to abolish angiotensin II-induced hypertension.[1][2] Furthermore, studies have indicated that the inhibition of ACE2 by this compound can influence signaling pathways involving nitric oxide and hydrogen sulfide.[3][4][5]
Interestingly, while this compound is a potent enzymatic inhibitor of ACE2, its effect on the binding of the SARS-CoV-2 spike protein to ACE2 is not straightforward. Molecular dynamics simulations suggest that this compound binds to the active site of ACE2 but does not significantly block the interaction with the spike protein's receptor-binding domain (RBD).[6] In fact, the binding of the spike protein may even displace this compound from the active site.[6]
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantified in several studies. The following tables summarize the key in vitro inhibitory activities.
| Enzyme | Species | IC50 | Notes | Reference |
| ACE2 | Human | 0.44 nM | [7][8] | |
| ACE | Human | >100 µM | [7][8] | |
| Carboxypeptidase A (CPDA) | Bovine | 27 µM | [7][8] |
| Parameter | Enzyme | Species | Value | Notes | Reference |
| pIC50 | rhACE2 | Human | 8.5 ± 0.1 | [7] | |
| pIC50 | rhACE | Human | 4.4 ± 0.2 | [7] | |
| pIC50 | rhACE2 | Murine | 4.7 ± 0.1 | Heart | [7] |
| pIC50 | rhACE2 | Murine | 6.9 ± 0.1 | Mononuclear cells (MNCs) | [7] |
| pIC50 | ACE | Murine | 4.4 ± 0.1 | Heart | [7] |
| pIC50 | ACE | Murine | 6.2 ± 0.1 | Mononuclear cells (MNCs) | [7] |
Experimental Protocols
In Vitro ACE2 Inhibition Assay
This protocol describes a typical fluorescence-based assay to determine the inhibitory activity of this compound against ACE2.
Materials:
-
Recombinant human ACE2 (rhACE2)
-
This compound
-
Fluorescent substrate: 7-Mca-YVADAPK(Dnp)
-
Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add a fixed concentration of rhACE2 to each well.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent substrate 7-Mca-YVADAPK(Dnp) to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 320/400 nm).
-
Record fluorescence readings at regular intervals for a specified period (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based ACE2 Activity Assay
This protocol outlines a method to assess the inhibitory effect of this compound on ACE2 activity in a cellular context.
Materials:
-
HEK293 cells overexpressing human ACE2 (HEK-ACE2)
-
This compound
-
[3H]MLN-4760 (radiolabeled tracer)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Scintillation counter
-
48-well cell culture plates
Procedure:
-
Seed HEK-ACE2 cells in 48-well plates and allow them to adhere and grow overnight.
-
Prepare serial dilutions of non-radiolabeled this compound in cell culture medium.
-
To each well, add a fixed concentration of [3H]MLN-4760.
-
Add the increasing concentrations of non-radiolabeled this compound to the wells.
-
Incubate the plate at 37°C for 1 hour.
-
Wash the cells with ice-cold PBS to remove unbound tracer and inhibitor.
-
Lyse the cells using a suitable lysis buffer (e.g., 1 M NaOH).
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
The displacement of [3H]MLN-4760 by the non-radiolabeled compound is used to determine the binding affinity and IC50 value in a cellular environment.[9]
Visualizations
Signaling Pathway of ACE2 and its Inhibition by this compound
Caption: Inhibition of ACE2 by this compound within the Renin-Angiotensin System.
Experimental Workflow for In Vitro ACE2 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against ACE2.
Logical Relationship of this compound's Selectivity
Caption: Selectivity profile of this compound for ACE2 over related enzymes.
References
- 1. ACE2 Inhibitor, MLN-4760 = 97 HPLC, powder, Calbiochem 305335-31-3 [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLN-4760 Induces Oxidative Stress without Blood Pressure and Behavioural Alterations in SHRs: Roles of Nfe2l2 Gene, Nitric Oxide and Hydrogen Sulfide [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
(R)-MLN-4760 and its Interaction with ACE2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of (R)-MLN-4760 for Angiotensin-Converting Enzyme 2 (ACE2). It includes a comprehensive summary of quantitative binding data, detailed experimental protocols for assessing ACE2 inhibition, and visualizations of the relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting the renin-angiotensin system and related pathways.
Quantitative Binding Affinity Data
This compound is the less active enantiomer of the potent and selective ACE2 inhibitor, MLN-4760. The majority of research has focused on the (S,S)-diastereoisomer, MLN-4760 (also known as GL-1001), due to its significantly higher affinity for ACE2. The binding affinities of both isomers are summarized below for comparative purposes.
| Compound | Target | Assay Type | Parameter | Value | Selectivity |
| This compound | Human ACE2 | Inhibition Assay | IC50 | 8.4 µM[1] | Less active isomer[1] |
| MLN-4760 ((S,S)-isomer) | Human ACE2 | Inhibition Assay | IC50 | 0.44 nM[2][3] | >5000-fold vs. human testicular ACE[2][3] |
| Human testicular ACE | Inhibition Assay | IC50 | >100 µM[2][3] | ||
| Bovine Carboxypeptidase A (CPDA) | Inhibition Assay | IC50 | 27 µM[2][3] | ||
| Recombinant Human ACE2 | Inhibition Assay | pIC50 | 8.5 ± 0.1[2] | ||
| Recombinant Human ACE | Inhibition Assay | pIC50 | 4.4 ± 0.2[2] | ||
| Murine Heart ACE2 | Inhibition Assay | pIC50 | 4.7 ± 0.1[3] | ||
| Murine Mononuclear Cells ACE2 | Inhibition Assay | pIC50 | 6.9 ± 0.1[3] | ||
| Murine Heart ACE | Inhibition Assay | pIC50 | 4.4 ± 0.1[3] | ||
| Murine Mononuclear Cells ACE | Inhibition Assay | pIC50 | 6.2 ± 0.1[3] |
Experimental Protocols
The determination of the binding affinity and inhibitory potential of compounds like this compound against ACE2 can be achieved through various experimental methodologies. Below are detailed protocols for commonly employed assays.
Fluorescence-Based ACE2 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of ACE2 using a fluorogenic substrate.
Materials:
-
Recombinant human ACE2 protein
-
Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp) or similar)
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Test compound (this compound) and positive control (MLN-4760)
-
DMSO for compound dilution
-
1536-well or 96-well solid black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and controls in DMSO. Transfer a small volume (e.g., 25 nL for a 1536-well plate) of these solutions to the assay plate.[4]
-
Enzyme Addition: Dilute the recombinant human ACE2 in assay buffer to the desired final concentration (e.g., 0.2 nM).[4] Dispense the ACE2 solution into the wells containing the compounds and incubate for 15 minutes at room temperature.[4]
-
Substrate Addition: Prepare the ACE2 substrate solution in the assay buffer to the desired final concentration (e.g., 15 µM).[4] Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of approximately 320-330 nm and an emission wavelength of 390-420 nm.[5][6][7] Continue reading for a set period (e.g., 15-30 minutes) at room temperature.[4][6]
-
Data Analysis: Determine the rate of reaction by calculating the change in relative fluorescence units (RFU) over time from the linear portion of the kinetic curve. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Competitive Binding Assay using Radiolabeled Ligand
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from ACE2.
Materials:
-
HEK-293 cells overexpressing human ACE2 (HEK-ACE2 cells)
-
[³H]MLN-4760 (radioligand)
-
Test compound (this compound) and unlabeled MLN-4760
-
Cell culture medium and PBS
-
48-well plates
-
1 M NaOH for cell lysis
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed HEK-ACE2 cells in 48-well plates and allow them to adhere and grow overnight.[8][9]
-
Competitive Binding: To each well, add a fixed concentration of [³H]MLN-4760 (e.g., 6.2 nM) along with increasing concentrations of the unlabeled test compound (from 0.01 nM to 100 µM).[8][9]
-
Washing and Lysis: Following incubation, rinse the cells with PBS to remove unbound radioligand.[8][9] Lyse the cells by adding 1 M NaOH to each well.[8][9]
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR can be used to measure the direct binding kinetics (on-rate, off-rate, and dissociation constant KD) of a small molecule to its protein target.
Materials:
-
SPR instrument and sensor chips
-
Recombinant human ACE2 protein
-
Test compound (this compound)
-
Amine coupling reagents for protein immobilization
-
Running buffer
Procedure:
-
Protein Immobilization: Covalently attach the recombinant human ACE2 to the sensor chip surface via amine coupling.[10]
-
Binding Measurement: Inject a series of concentrations of the test compound over the immobilized ACE2 surface. A kinetic titration (single-cycle kinetics) can be used.[10]
-
Data Analysis: The binding sensorgrams are analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving ACE2 and a typical experimental workflow for determining ACE2 inhibition.
Mechanism of Action
MLN-4760, the more potent (S,S)-isomer of this compound, acts as a highly selective and potent inhibitor of ACE2. It binds directly to the active site of the enzyme. This interaction involves the coordination of one of the inhibitor's carboxylate groups to the zinc atom within the ACE2 active site, which displaces a water molecule that is essential for catalysis. This binding effectively blocks the enzymatic activity of ACE2. Molecular dynamics simulations have indicated that while MLN-4760 has a high affinity for the enzymatic active site of ACE2 and can alter its conformation, it does not significantly impede the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to ACE2.[11][12]
The inhibition of ACE2 by compounds like MLN-4760 has significant implications for the Renin-Angiotensin System (RAS). ACE2 is a key enzyme in the counter-regulatory axis of the RAS, where it cleaves angiotensin II, a potent vasoconstrictor, to form angiotensin-(1-7), which generally has vasodilatory and protective effects.[13] By inhibiting ACE2, MLN-4760 can disrupt this balance. Furthermore, studies have suggested that ACE2 inhibition can lead to the activation of compensatory mechanisms, including those involving nitric oxide and hydrogen sulfide signaling, as well as the Nrf2-mediated antioxidant response pathway.[5][13]
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ACE2 enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. eurogentec.com [eurogentec.com]
- 7. Fluorescence-Based Measurements of Membrane-Bound Angiotensin Converting Enzyme 2 Activity Using Xenopus Laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. ACE2 Rescues Sepsis-Associated Encephalopathy by Reducing Inflammation, Oxidative Stress, and Neuronal Apoptosis via the Nrf2/Sestrin2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overexpression of Central ACE2 Attenuates the Pressor Response to Chronic Central Infusion of Angiotensin II: A Potential Role for Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (R)-MLN-4760: Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MLN-4760, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), plays a crucial role in modulating the Renin-Angiotensin System (RAS). This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis are presented, alongside quantitative data on reaction yields and product purity. Furthermore, the signaling pathway through which this compound exerts its effects is illustrated, offering valuable insights for researchers in pharmacology and drug development.
Chemical Structure
This compound, systematically named (2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid , is a small molecule inhibitor of ACE2. Its chemical formula is C₁₉H₂₃Cl₂N₃O₄, with a molecular weight of 428.31 g/mol .
Chemical Structure of this compound:
Synthesis of this compound
The synthesis of this compound can be accomplished through various routes, with the initial reported synthesis involving a reductive amination step that often results in a mixture of diastereomers. A more recent and improved method utilizes a Fukuyama-Mitsunobu reaction, offering better yields and diastereoselectivity, particularly demonstrated in the synthesis of its analogs.
Synthetic Pathways Overview
Two primary synthetic strategies have been reported for MLN-4760 and its derivatives:
-
Reductive Amination Pathway (Original Dales et al. method): This route involves the reaction of an appropriate aldehyde with an amino acid derivative, followed by reduction. A key challenge with this method is the formation of a diastereomeric mixture that requires careful separation.[1]
-
Fukuyama-Mitsunobu Reaction Pathway (Novel route for analogs): This approach offers improved yield and diastereoselectivity. It involves the alkylation of a nosyl-protected amine with an alcohol under Mitsunobu conditions.[2][3]
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination (Adapted from Dales et al.)
This protocol outlines the general steps for the original synthesis, which produces a racemic mixture that requires subsequent separation.
Step 1: Synthesis of the Aldehyde Intermediate
-
Detailed experimental procedures for the synthesis of the aldehyde precursor are not fully available in the public domain but would involve standard organic synthesis techniques to construct the 3-(3,5-dichlorobenzyl)-imidazole-4-carbaldehyde.
Step 2: Reductive Amination
-
To a solution of the aldehyde intermediate in a suitable solvent (e.g., methanol), add L-leucine methyl ester hydrochloride and a mild base (e.g., triethylamine) to neutralize the salt.
-
Stir the mixture at room temperature for a specified time to allow for imine formation.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction, typically with water, and extract the product with an organic solvent.
-
The crude product, a mixture of diastereomers, is then purified by column chromatography.
Step 3: Hydrolysis and Purification
-
The resulting ester is hydrolyzed using standard conditions (e.g., lithium hydroxide in a THF/water mixture) to yield the diacid.
-
The diastereomeric mixture is then separated using preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired (R,S)-diastereomer.[1]
Protocol 2: Synthesis of Analogs via Fukuyama-Mitsunobu Reaction
This protocol is based on a novel synthetic route developed for fluorinated analogs of MLN-4760, which demonstrates improved yield and diastereoselectivity.[2][3]
Step 1: Preparation of the Nosyl-Protected Amine
-
React the appropriate amino acid ester with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to yield the nosyl-protected amine.
Step 2: Fukuyama-Mitsunobu Reaction
-
To a solution of the nosyl-protected amine and the desired alcohol (e.g., a substituted benzyl alcohol) in an appropriate solvent (e.g., THF), add triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by quenching and extraction, followed by purification of the N-alkylated product.
Step 3: Deprotection and Hydrolysis
-
Remove the nosyl protecting group using a suitable thiol (e.g., thiophenol) and a base (e.g., potassium carbonate).
-
Hydrolyze the ester groups as described in Protocol 1 to obtain the final diacid product.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of MLN-4760 and its analogs.
| Parameter | Reductive Amination Route | Fukuyama-Mitsunobu Route (Analogs) | Reference |
| Overall Yield | Low (e.g., 31% for a key step) | 7% (for MLN-4760) | [1][3] |
| Diastereomeric Ratio | ~57:43 | >20:1 | [1][3] |
| Purity | >99% after preparative HPLC | >99% after purification | [3] |
Signaling Pathway and Mechanism of Action
This compound functions as a highly potent and selective inhibitor of ACE2, a key enzyme in the Renin-Angiotensin System (RAS). The RAS is a critical regulator of blood pressure, fluid, and electrolyte balance.
The classical RAS pathway involves the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE). Ang II then binds to the Angiotensin II Type 1 Receptor (AT1R), leading to vasoconstriction, inflammation, and fibrosis.
A counter-regulatory pathway involves ACE2, which degrades Ang II into Angiotensin-(1-7) [Ang-(1-7)]. Ang-(1-7) binds to the Mas receptor, promoting vasodilation, anti-inflammatory, and anti-fibrotic effects.
By inhibiting ACE2, this compound blocks the degradation of Ang II and the production of Ang-(1-7). This shifts the balance of the RAS towards the vasoconstrictive, pro-inflammatory ACE/Ang II/AT1R axis.
Signaling Pathway Diagram
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE2.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the Renin-Angiotensin System. This guide provides a foundational understanding of its chemical properties, synthesis, and mechanism of action. The detailed protocols and quantitative data serve as a practical resource for researchers engaged in the synthesis and application of this potent ACE2 inhibitor. Further research into optimizing the synthetic route and exploring the full therapeutic potential of this compound is warranted.
References
(R)-MLN-4760: A Comprehensive Technical Review of its Selectivity Profile Against Angiotensin-Converting Enzyme (ACE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MLN-4760, the R-enantiomer of the potent Angiotensin-Converting Enzyme 2 (ACE2) inhibitor MLN-4760, has garnered significant interest within the scientific community for its role in elucidating the physiological and pathological functions of ACE2. A thorough understanding of its selectivity profile, particularly in comparison to the classical Angiotensin-Converting Enzyme (ACE), is paramount for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the Renin-Angiotensin System (RAS). This technical guide provides an in-depth analysis of the selectivity of this compound, detailed experimental methodologies for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Selectivity Profile
The inhibitory activity of this compound and its racemate has been quantified against ACE2 and ACE, revealing a significant preference for ACE2. The following table summarizes the key quantitative data from biochemical assays.
| Compound | Target Enzyme | IC50 | pIC50 | Notes |
| This compound | Human ACE2 | 8.4 µM[1] | - | The less active enantiomer of MLN-4760[1]. |
| Racemic MLN-4760 | Human ACE2 | 0.44 nM[2] | 8.5 ± 0.1 | Exhibits high potency for ACE2[2]. |
| Racemic MLN-4760 | Human Testicular ACE | >100 µM[2] | 4.4 ± 0.2 | Demonstrates over 5000-fold selectivity for ACE2 over ACE[2]. |
| Racemic MLN-4760 | Bovine Carboxypeptidase A | 27 µM[2][3] | - | Shows moderate activity against this related metalloprotease. |
It is important to note that one study referred to the isomers of MLN-4760 as MLN-4760-A and MLN-4760-B, with MLN-4760-A being the (R)-isomer. This study reported that MLN-4760-A demonstrated lower efficacy and poor selectivity for ACE2 in mononuclear cells and murine heart tissue[3][4]. This aligns with the finding that this compound is the less active isomer[1].
Experimental Protocols
The determination of the selectivity profile of this compound involves robust biochemical assays to quantify its inhibitory potency against ACE2 and ACE. The following is a synthesized protocol based on established methodologies for determining the IC50 values of ACE and ACE2 inhibitors.
Protocol: Determination of IC50 for ACE2 and ACE Inhibition
1. Materials and Reagents:
-
Enzymes: Recombinant human ACE2 and recombinant human testicular ACE.
-
Inhibitor: this compound.
-
Fluorescent Substrates:
-
For ACE2: Mca-YVADAPK(Dnp)-OH (7-methoxycoumarin-4-yl)acetyl-Tyr-Val-Ala-Asp-Ala-Pro-Lys(2,4-dinitrophenyl)-OH).
-
For ACE: A suitable fluorogenic substrate such as Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH.
-
-
Assay Buffer: 50 mM Tris-HCl or MES buffer, pH 7.5 (or pH 6.5 for some ACE2 assays), containing 150 mM NaCl, and 10 µM ZnCl2.
-
Control Inhibitor (for ACE): Captopril.
-
96-well black microplates.
-
Fluorescence plate reader.
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzymes and substrates in the assay buffer. The final concentration of the enzyme should be in the linear range of the assay, and the substrate concentration should be at or near its Km value.
-
-
Assay Setup:
-
In the wells of a 96-well black microplate, add the following components in triplicate:
-
Assay Buffer
-
A serial dilution of this compound (typically from high micromolar to low nanomolar concentrations).
-
Enzyme solution (ACE2 or ACE).
-
-
Include control wells:
-
No inhibitor control: Contains enzyme, substrate, and buffer (to determine 100% enzyme activity).
-
No enzyme control: Contains substrate and buffer (to measure background fluorescence).
-
Positive control inhibitor (for ACE): A known ACE inhibitor like captopril.
-
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorescent substrate to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity using a fluorescence plate reader at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.
-
Take kinetic readings at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Subtract the background fluorescence from all readings.
-
Normalize the data by expressing the reaction rates as a percentage of the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Mandatory Visualizations
Signaling Pathway
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE and ACE2 are key enzymes in this pathway with opposing effects.
Caption: The Renin-Angiotensin System, highlighting the roles of ACE and ACE2 and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates the key steps involved in determining the selectivity profile of an inhibitor like this compound.
Caption: Workflow for determining the IC50 and selectivity profile of this compound.
Conclusion
This compound is the less active enantiomer of the potent and selective ACE2 inhibitor, MLN-4760. While the racemate exhibits high affinity and selectivity for ACE2 over ACE, the (R)-isomer possesses significantly weaker inhibitory activity against ACE2. Its selectivity for ACE2 over ACE is therefore less pronounced. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation of this compound and other modulators of the Renin-Angiotensin System. Accurate characterization of the selectivity of such compounds is indispensable for advancing our understanding of cardiovascular and related diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-MLN-4760: An In-Depth Technical Guide to its In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency of (R)-MLN-4760, a less active stereoisomer of the potent and selective Angiotensin-Converting Enzyme 2 (ACE2) inhibitor, MLN-4760. The following sections detail its inhibitory activity, the experimental protocols used for its characterization, and the key signaling pathways involved.
Quantitative In Vitro Potency Data
The in vitro potency of MLN-4760 and its isomers has been determined against ACE2 and other related metalloproteases. The data, summarized below, highlights the high potency and selectivity of the active isomer for human ACE2.
| Compound/Isomer | Target Enzyme | Organism/Source | Assay Type | IC50 Value | Selectivity vs. hACE | Reference |
| MLN-4760 (racemic) | Angiotensin-Converting Enzyme 2 (ACE2) | Human (recombinant) | Enzyme Inhibition | 0.44 nM | >5000-fold | [1][2][3][4][5][6] |
| Angiotensin-Converting Enzyme (ACE) | Human (testicular) | Enzyme Inhibition | >100 µM | [1][4] | ||
| Carboxypeptidase A (CPDA) | Bovine | Enzyme Inhibition | 27 µM | [1][2][4] | ||
| This compound | Angiotensin-Converting Enzyme 2 (ACE2) | Enzyme Inhibition | 8.4 µM | [7] | ||
| MLN-4760 Isomer B | Angiotensin-Converting Enzyme 2 (ACE2) | Human (MNCs) | Enzyme Inhibition | - | 28-fold vs. ACE | [8] |
| Angiotensin-Converting Enzyme 2 (ACE2) | Human (CD34+ cells) | Enzyme Inhibition | - | 63-fold vs. ACE | [8] | |
| Angiotensin-Converting Enzyme 2 (ACE2) | Murine (heart) | Enzyme Inhibition | - | 100-fold vs. ACE | [8] | |
| Angiotensin-Converting Enzyme 2 (ACE2) | Murine (MNCs) | Enzyme Inhibition | - | 228-fold vs. ACE | [8] |
MNCs: Mononuclear Cells
Signaling Pathway: The Renin-Angiotensin System
MLN-4760 exerts its effect by inhibiting ACE2, a key enzyme in the Renin-Angiotensin System (RAS). ACE2 is responsible for the conversion of the vasoconstrictor Angiotensin II into the vasodilator Angiotensin-(1-7). By blocking this conversion, MLN-4760 can modulate the balance of these vasoactive peptides.
References
- 1. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MLN 4760 | ACE2 | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. selleckchem.com [selleckchem.com]
(R)-MLN-4760: A Technical Guide to its Discovery and Development as a Potent ACE2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MLN-4760, also known as GL-1001 or ORE-1001, is a potent and highly selective small molecule inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1][2][3][4] This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, key experimental data, and methodologies. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development. The document includes structured data tables for quantitative analysis and detailed visualizations of relevant biological pathways and experimental workflows.
Introduction
Angiotensin-Converting Enzyme 2 (ACE2) is a critical component of the Renin-Angiotensin System (RAS), acting as a counter-regulatory enzyme to the classical ACE pathway. By converting angiotensin II to the vasodilatory peptide angiotensin-(1-7), ACE2 plays a protective role in cardiovascular homeostasis.[5][6] Furthermore, ACE2 has gained significant attention as the primary cellular entry receptor for the SARS-CoV-2 virus.[7][8] The development of selective ACE2 inhibitors like this compound is crucial for dissecting the physiological and pathological roles of ACE2. This compound was developed as a tool compound for this purpose and has been investigated for its therapeutic potential, including in ulcerative colitis where it reached Phase I clinical trials.[4]
Mechanism of Action
This compound is a substrate-based designed inhibitor that potently and selectively targets the enzymatic activity of human ACE2.[1][2] It effectively blocks the conversion of angiotensin II to angiotensin-(1-7). Molecular studies have shown that this compound binds to the active site of ACE2, with one of its carboxylate groups coordinating with the zinc atom, thereby displacing the water molecule essential for catalysis.[9] This interaction with key residues in the S1 and S1' peptide-binding subsites confers its high affinity and selectivity.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its derivatives.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | Species | Assay Type | IC50 | Reference |
| ACE2 | Human | Enzymatic | 0.44 nM | [1][2][3][4] |
| ACE | Human | Enzymatic | >100 µM | [1][2] |
| Carboxypeptidase A | Bovine | Enzymatic | 27 µM | [1][2] |
Table 2: pIC50 Values of this compound in Different Tissues
| Tissue | Species | pIC50 (rhACE2) | pIC50 (ACE) | Reference |
| Recombinant Human | N/A | 8.5 ± 0.1 | 4.4 ± 0.2 | [1] |
| Heart | Murine | 4.7 ± 0.1 | 4.4 ± 0.1 | [1] |
| Mononuclear Cells | Murine | 6.9 ± 0.1 | 6.2 ± 0.1 | [1] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃Cl₂N₃O₄ | [2] |
| Molecular Weight | 428.3 g/mol | [2] |
| Solubility in DMSO | Soluble | [2] |
Table 4: Properties of Fluorinated this compound Derivatives for PET Imaging
| Compound | Radiochemical Purity | Decay-Corrected Radiochemical Yield | Molar Activity (End of Synthesis) | logD | Reference |
| [¹⁸F]F-MLN-4760 | >99% | 5.3% | 21-38 GBq/µmol | -1.32 ± 0.04 | [10][11] |
| [¹⁸F]F-Aza-MLN-4760 | >99% | 1.2% | 78-81 GBq/µmol | -2.02 ± 0.21 | [10][11] |
Signaling Pathways and Experimental Workflows
The Renin-Angiotensin System and ACE2 Inhibition
The following diagram illustrates the central role of ACE2 in the Renin-Angiotensin System and the point of intervention for this compound.
Caption: The role of ACE2 in the RAS and the inhibitory action of this compound.
SARS-CoV-2 Cellular Entry and Potential Inhibition
This diagram shows the mechanism of SARS-CoV-2 entry into host cells via ACE2 and the theoretical point of intervention for ACE2 inhibitors.
Caption: Mechanism of SARS-CoV-2 entry and potential inhibition by this compound.
Radiosynthesis Workflow for [¹⁸F]F-MLN-4760
The following diagram outlines the key steps in the radiosynthesis of a fluorinated derivative of this compound for PET imaging.
Caption: Key steps in the radiosynthesis of [¹⁸F]F-MLN-4760.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound has been reported with an overall yield of 7% and a purity of >99%.[10][11] A novel synthetic route for analogues involved a Fukuyama-Mitsunobu amination.[12] The synthesis of fluorinated derivatives for PET imaging utilized (3-chloro-5-fluorophenyl)methanol in place of (3,5-dichlorophenyl)methanol.[10][11]
-
General Approach: The synthesis generally involves the coupling of a protected L-histidine derivative with an L-leucine analogue, followed by deprotection steps. The stereochemistry is critical for activity.
In Vitro ACE2 Inhibition Assay
-
Objective: To determine the IC50 value of this compound against human ACE2.
-
Enzyme: Recombinant human ACE2 (rhACE2).
-
Substrate: A fluorogenic substrate, such as 7-Mca-YVADAPK(Dnp).[1]
-
Procedure:
-
rhACE2 is incubated with varying concentrations of this compound.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The cleavage of the substrate is monitored by measuring the increase in fluorescence over time.
-
The rate of reaction at each inhibitor concentration is determined.
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
In Vivo Studies in Spontaneously Hypertensive Rats (SHRs)
-
Objective: To evaluate the effects of long-term this compound administration on blood pressure and oxidative stress.[5][6][7]
-
Animal Model: Spontaneously Hypertensive Rats (SHRs).
-
Dosing: Subcutaneous infusion of this compound.
-
Parameters Measured:
-
Systolic blood pressure and heart rate.
-
Behavioral assessments (e.g., open field and elevated plus maze tests).[7]
-
Biochemical analysis of plasma for markers of oxidative stress, nitric oxide, and hydrogen sulfide levels.[5][7]
-
Gene expression analysis in tissues such as the brainstem for Ace2, Sod1, Sod2, Gpx4, and Hmox1.[7]
-
Radiotracer Binding and Uptake Assays
-
Objective: To assess the binding affinity and cellular uptake of [¹⁸F]F-MLN-4760.
-
Cell Lines: HEK-ACE2 (human embryonic kidney cells overexpressing ACE2) and HEK-ACE (control cells expressing ACE).[10][11][13][14]
-
Methods:
-
Displacement Assays: Competition binding experiments using [³H]MLN-4760 to determine the IC50 values of the fluorinated analogues.[10][11][13][14]
-
Cellular Uptake: Incubation of HEK-ACE2 and HEK-ACE cells with [¹⁸F]F-MLN-4760, followed by measurement of cell-associated radioactivity.[13][14]
-
In Vitro Autoradiography: Binding of the radiotracer to frozen tissue sections from HEK-ACE2 and HEK-ACE xenografts to visualize specific binding.[10][11]
-
Discussion and Future Directions
This compound has proven to be an invaluable research tool for elucidating the roles of ACE2 in health and disease. Its high potency and selectivity have enabled precise pharmacological interrogation of the ACE2 pathway. While its development for ulcerative colitis did not progress beyond Phase I, the compound and its derivatives continue to be explored in various contexts.
The development of radiolabeled versions of this compound, such as [¹⁸F]F-MLN-4760, for PET imaging represents a significant advancement.[10][11][13][14][15][16] These tools have the potential to non-invasively monitor ACE2 expression levels in vivo, which could be crucial for understanding diseases like COVID-19 and various cardiovascular conditions.[15]
Future research may focus on leveraging the structural insights from this compound to design novel ACE2 modulators with different properties, such as activators or inhibitors with specific tissue distribution profiles. Further investigation into the complex in vivo effects of ACE2 inhibition, as highlighted by studies in SHRs, is also warranted to fully understand the therapeutic potential and possible liabilities of targeting this enzyme.[5][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. MLN 4760 | ACE2 | Tocris Bioscience [tocris.com]
- 4. Mln-4760 | C19H23Cl2N3O4 | CID 448281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760-Benefit or Detriment in Essential Hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. development-of-radiofluorinated-mln-4760-derivatives-for-pet-imaging-of-the-sars-cov-2-entry-receptor-ace2 - Ask this paper | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
(R)-MLN-4760: A Technical Guide to its Role as a Selective ACE2 Inhibitor in the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R)-MLN-4760 and its more potent enantiomer, MLN-4760, potent and selective inhibitors of Angiotensin-Converting Enzyme 2 (ACE2). It details their mechanism of action within the renin-angiotensin system (RAS), presents key quantitative data on their inhibitory activity, outlines experimental protocols for their evaluation, and illustrates their role in the broader signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular disease research and drug development.
Introduction to the Renin-Angiotensin System and ACE2
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. A key enzyme in this system is Angiotensin-Converting Enzyme 2 (ACE2), which acts as a counter-regulatory enzyme to the classical RAS axis. ACE2 is a carboxypeptidase that primarily converts the potent vasoconstrictor Angiotensin II (Ang II) into Angiotensin-(1-7)[1][2]. Angiotensin-(1-7) then binds to the Mas receptor, eliciting vasodilatory, anti-proliferative, and anti-inflammatory effects, thereby counteracting the actions of Ang II[1][3][4][5]. Given its central role in cardiovascular homeostasis, ACE2 has emerged as a significant therapeutic target.
This compound and MLN-4760: Potent and Selective ACE2 Inhibitors
MLN-4760 is a potent and highly selective, cell-permeable inhibitor of human ACE2[6][7]. It was one of the first substrate-based designs of an ACE2 inhibitor[6]. This compound is the R-enantiomer of MLN-4760 and is considered the less active isomer[8]. These compounds are invaluable tools for studying the physiological and pathological roles of ACE2.
Mechanism of Action
MLN-4760 acts as a reversible inhibitor that binds with high affinity to the active site of ACE2[7]. Its mechanism involves the leucine moiety's isobutyl group targeting the S1 pocket of the enzyme, while its carboxylate group interacts with the active site zinc ion, mimicking the transition state of peptide hydrolysis[7]. The 3,5-dichlorobenzyl group of the molecule occupies the S1' subsite[7]. By inhibiting ACE2, MLN-4760 blocks the conversion of Angiotensin II to Angiotensin-(1-7)[9].
The following diagram illustrates the classical and ACE2-mediated pathways of the Renin-Angiotensin System and the point of inhibition by MLN-4760.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE2.
Quantitative Data
The inhibitory potency of this compound and its related compounds has been determined in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency
| Compound | Target | IC50 | Selectivity | Reference |
| MLN-4760 | Human ACE2 | 0.44 nM | >5000-fold vs. human testicular ACE | [6] |
| Bovine Carboxypeptidase A (CPDA) | 27 µM | [6] | ||
| Human Testicular ACE | >100 µM | [6] | ||
| This compound | ACE2 | 8.4 µM | Less active isomer | [8] |
| F-MLN-4760 | HEK-ACE2 cells | 3-fold higher than MLN-4760 | [1] | |
| F-Aza-MLN-4760 | HEK-ACE2 cells | 7-fold higher than MLN-4760 | [1] |
Table 2: In Vivo Study Parameters
| Compound | Animal Model | Dosage and Administration | Observed Effects | Reference |
| MLN-4760 | Rats | 100 µM infused at 0.5 µL/h (intracerebroventricular) | Worsened neurological function post-stroke | [6] |
| MLN-4760 | Spontaneously Hypertensive Rats (SHRs) | Low-dose subcutaneous infusion | (Pro)obesogenic effects, negative effects on captopril action, detrimental to small artery function, anti-angiogenic | [3][4] |
| MLN-4760 | Mice | Not specified | Abolished angiotensin II-induced hypertension | [7] |
| [¹⁸F]F-MLN-4760 | HEK-ACE2 xenografted nude mice | 3.7 MBq/kg (intravenous) | Specific accumulation in HEK-ACE2 xenografts | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the study of this compound and related compounds.
In Vitro ACE2 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against ACE2.
Caption: Workflow for an in vitro ACE2 fluorescence-based inhibition assay.
Detailed Steps:
-
Buffer Preparation : Prepare an assay buffer consisting of 50mM MES, 300mM NaCl, 10µM ZnCl₂, and 0.01% Triton X-100, with a pH of 6.5[9].
-
Enzyme/Lysate Addition : In a black microtiter plate, add either 0.01 µg of recombinant ACE2 or 10 µg of total protein from cell lysates to each well[9].
-
Inhibitor Addition : Add varying concentrations of the test compound (e.g., MLN-4760) to the wells.
-
Pre-incubation : Briefly pre-incubate the enzyme/lysate with the inhibitor.
-
Reaction Initiation : Start the enzymatic reaction by adding 50 µM of a suitable fluorogenic substrate (e.g., 7-Mca-YVADAPK(Dnp))[6].
-
Incubation : Incubate the plate at 37°C. The incubation time is typically 1 hour for recombinant enzymes and up to 4 hours for cell or tissue lysates[9].
-
Fluorescence Measurement : Read the fluorescence intensity using a plate reader with an excitation wavelength of 320 nm and an emission wavelength of 405 nm[9].
-
Data Analysis : Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Biodistribution Studies of Radiolabeled MLN-4760 Derivatives
This protocol outlines the methodology for assessing the in vivo distribution of radiolabeled ACE2 inhibitors.
Caption: Experimental workflow for in vivo biodistribution studies.
Detailed Steps:
-
Animal Model : Utilize humanized ACE2 mice[11].
-
Radiotracer Injection : Anesthetize the mice (e.g., with 1.5% isoflurane) and inject the radiolabeled compound, such as ¹⁸F-MLN-4760 (e.g., 3.7 MBq/kg), into the lateral tail vein[11].
-
Distribution Phase : Maintain the mice under anesthesia for a specified period (e.g., 30 minutes) to allow for the distribution of the radiotracer[11].
-
Euthanasia and Organ Collection : Euthanize the mice via cervical dislocation and immediately collect organs of interest. Weigh the collected organs[11].
-
Radioactivity Measurement : Measure the amount of radioactivity in each organ using a gamma counter[11].
-
Data Analysis : Decay-correct the tissue counts and the injected dose to the time of euthanasia. Express the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g)[11].
Conclusion
This compound and its more active counterpart, MLN-4760, are critical research tools for elucidating the complex role of ACE2 in the renin-angiotensin system and its implications in cardiovascular health and disease. Their high potency and selectivity allow for precise interrogation of ACE2 function in both in vitro and in vivo models. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further understanding the therapeutic potential of modulating ACE2 activity. As research in this area continues, these inhibitors will undoubtedly play a pivotal role in the development of novel therapeutic strategies for a range of cardiovascular and related disorders.
References
- 1. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760-Benefit or Detriment in Essential Hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MLN-4760 ≥97% (HPLC), Angiotensin-converting enzyme 2 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. An ACE2 PET imaging agent derived from 18F/Cl exchange of MLN-4760 under phase transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
(R)-MLN-4760 Target Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation studies for (R)-MLN-4760, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). This document details the quantitative data supporting its inhibitory activity, the experimental protocols used for its validation, and visualizations of the relevant biological pathways and experimental workflows.
Core Target and Mechanism of Action
This compound is the more active enantiomer of MLN-4760 and acts as a highly potent and selective inhibitor of human ACE2.[1][2] ACE2 is a key enzyme in the Renin-Angiotensin System (RAS), where it cleaves angiotensin II to produce angiotensin-(1-7), a peptide with vasodilatory and anti-proliferative effects. By inhibiting ACE2, this compound blocks this conversion, leading to an accumulation of angiotensin II and a reduction in angiotensin-(1-7) levels. This targeted inhibition makes it a valuable tool for studying the physiological and pathological roles of ACE2.
Quantitative Inhibitory Activity
The potency and selectivity of this compound have been characterized through various in vitro enzymatic assays. The following table summarizes the key quantitative data from these studies.
| Target Enzyme | Inhibitor | IC50 Value | Selectivity vs. ACE2 | Reference |
| Human ACE2 | This compound | 0.44 nM | - | [2][3][4][5][6] |
| Human ACE2 | This compound (less active isomer) | 8.4 µM | - | [1] |
| Human Testicular ACE | This compound | >100 µM | >227,000-fold | [2][3][5] |
| Bovine Carboxypeptidase A (CPDA) | This compound | 27 µM | >61,000-fold | [2][3][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the target validation of this compound.
In Vitro ACE2 Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory activity of this compound against ACE2 by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human ACE2 enzyme
-
This compound
-
Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp))
-
Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the ACE2 enzyme to each well, except for the blank controls.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic ACE2 substrate to all wells.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vitro ACE Inhibition Assay (Spectrophotometric)
This assay assesses the selectivity of this compound by measuring its ability to inhibit Angiotensin-Converting Enzyme (ACE).
Materials:
-
Rabbit lung ACE
-
This compound
-
Substrate: Hippuryl-Histidyl-Leucine (HHL)
-
Assay buffer (e.g., borate buffer with NaCl)
-
1M HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Prepare a solution of the test compound, this compound.
-
In a test tube, combine the ACE solution and the test compound or vehicle control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add the HHL substrate to initiate the enzymatic reaction and incubate for 30-60 minutes at 37°C.[7]
-
Stop the reaction by adding 1M HCl.[7]
-
Extract the hippuric acid product with ethyl acetate.[7]
-
Evaporate the ethyl acetate and redissolve the residue in distilled water.[7]
-
Measure the absorbance of the hippuric acid at 228 nm.
-
Calculate the percent inhibition and determine the IC50 value.
In Vitro Carboxypeptidase A Inhibition Assay
This assay further evaluates the selectivity of this compound against a related metalloprotease, Carboxypeptidase A.
Materials:
-
Bovine pancreatic Carboxypeptidase A (CPA)
-
This compound
-
Substrate: Hippuryl-L-phenylalanine
-
Assay buffer (e.g., Tris-HCl with NaCl)
-
Spectrophotometer
Procedure:
-
Prepare a solution of the inhibitor, this compound.
-
In a cuvette, mix the CPA enzyme solution with the inhibitor or vehicle control.
-
Equilibrate the mixture at 25°C.
-
Initiate the reaction by adding the hippuryl-L-phenylalanine substrate.
-
Monitor the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid.[8]
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.[8]
-
Determine the percent inhibition and calculate the IC50 value.
In Vivo Model of Angiotensin II-Induced Hypertension
This in vivo study validates the target engagement and physiological effect of this compound in a disease-relevant animal model.
Experimental Design:
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) or mice infused with Angiotensin II.[9][10][11][12][13]
-
Treatment Groups:
-
Vehicle control (e.g., saline)
-
This compound administered via subcutaneous injection, intraperitoneal injection, or osmotic mini-pumps.
-
-
Parameters Measured:
-
Blood pressure (e.g., via tail-cuff plethysmography or radiotelemetry).
-
Plasma and tissue levels of Angiotensin II and Angiotensin-(1-7).
-
ACE2 activity in tissues (e.g., kidney, heart).
-
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Implant osmotic mini-pumps for continuous infusion of Angiotensin II to induce hypertension.
-
Administer this compound or vehicle to the respective treatment groups.
-
Monitor blood pressure at regular intervals throughout the study period.
-
At the end of the study, collect blood and tissue samples for biochemical analysis.
-
Measure angiotensin peptide levels using methods such as ELISA or mass spectrometry.
-
Determine tissue ACE2 activity using the fluorometric assay described above.
-
Analyze the data to assess the effect of this compound on blood pressure and the RAS.
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the target validation of this compound.
Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound on ACE2.
Caption: A generalized workflow for the target validation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MLN-4760|COVID-19|SARS-COV-2 |ACE2 inhibitor [dcchemicals.com]
- 4. MLN 4760 | ACE2 | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. US4292404A - Method for determining the activity of the angiotensin-converting enzyme - Google Patents [patents.google.com]
- 8. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Recombinant ACE2: Effect on Angiotensin II Dependent Hypertension and Distinctive ACE2 Inhibitor Characteristics on rodent and human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Two Soluble ACE2-Fc Variants on Blood Pressure and Albuminuria in Hypertensive Mice: Research Letter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760-Benefit or Detriment in Essential Hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
(R)-MLN-4760: An In-Depth Technical Guide on its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MLN-4760 is the R-enantiomer of MLN-4760, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). As the less active isomer of the compound, this compound serves as an important tool for understanding the stereochemical requirements of ACE2 inhibition and as a control compound in pharmacological studies. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, in vitro activity, and the broader context of ACE2 inhibition by its related stereoisomers.
Mechanism of Action
This compound, like its more active counterparts, is a competitive inhibitor of ACE2. It binds to the active site of the enzyme, preventing the hydrolysis of its primary substrate, Angiotensin II (Ang II), into Angiotensin-(1-7)[1][2]. ACE2 is a critical negative regulator of the Renin-Angiotensin System (RAS), and its inhibition leads to an accumulation of Ang II and a reduction in the vasodilatory and anti-proliferative effects of Ang-(1-7).
The primary signaling pathway affected by this compound is the Renin-Angiotensin System. By inhibiting ACE2, the balance is shifted away from the protective ACE2/Ang-(1-7)/Mas receptor axis and towards the classical ACE/Ang II/AT1 receptor axis, which is associated with vasoconstriction, inflammation, and fibrosis.
Quantitative Pharmacological Data
The available quantitative data for this compound is limited compared to its more potent stereoisomers. The primary reported value is its IC50 against ACE2. For a comprehensive understanding, the data for the racemic mixture (denoted as MLN-4760-R) and the more active isomer (MLN-4760-B) are also presented.
Table 1: In Vitro Inhibitory Activity of MLN-4760 and its Isomers against ACE2
| Compound | Target | IC50 | Reference |
| This compound | Human ACE2 | 8.4 µM | [3] |
| MLN-4760 (Racemic Mixture) | Human ACE2 | 0.44 nM | [4] |
| MLN-4760-B (More Active Isomer) | Human Recombinant ACE2 | Not explicitly stated as IC50, but is the more potent isomer. | [5] |
Table 2: Selectivity of MLN-4760 Isomers for ACE2 over ACE
| Compound | Tissue/Cell Type | Selectivity (Fold) | Reference |
| MLN-4760-B | Human Mononuclear Cells (MNCs) | 28 | [5][6] |
| MLN-4760-B | Human CD34+ Cells | 63 | [5][6] |
| MLN-4760-B | Murine Heart | 100 | [5][6] |
| MLN-4760-B | Murine Mononuclear Cells (MNCs) | 228 | [5][6] |
| MLN-4760 (Racemic Mixture) | Human Mononuclear Cells (MNCs) | Poor | [5][6] |
| MLN-4760-A (Less Active Isomer) | Human Mononuclear Cells (MNCs) | Poor | [5][6] |
Experimental Protocols
Detailed experimental protocols for the pharmacological evaluation of this compound are not extensively published. However, the methodologies used for its racemate and other isomers are directly applicable.
ACE2 Inhibition Assay (Fluorometric)
This protocol is adapted from methods used for the characterization of MLN-4760.
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human ACE2.
Materials:
-
Recombinant human ACE2 enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, 0.01% Triton X-100, pH 6.5)
-
Fluorogenic substrate (e.g., Mca-YVADAPK(Dnp)-OH)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of test concentrations.
-
In a 96-well black microplate, add a fixed amount of recombinant human ACE2 enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity over time using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
Calculate the rate of substrate hydrolysis for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo and In Vitro Studies
Specific in vivo or extensive in vitro studies focusing solely on this compound are not widely reported in the literature. The majority of research utilizes the racemic mixture or the more active "B" isomer to investigate the physiological and pathophysiological roles of ACE2. These studies have explored the effects of ACE2 inhibition in models of cardiovascular disease, kidney disease, and, more recently, in the context of SARS-CoV-2 infection, where ACE2 serves as the primary receptor for viral entry. While these findings are not directly attributable to this compound, they provide the foundational knowledge for the consequences of ACE2 inhibition.
Stereochemistry and Structure-Activity Relationship
The significant difference in inhibitory potency between this compound (IC50 = 8.4 µM) and the racemic MLN-4760 (IC50 = 0.44 nM) underscores the critical role of stereochemistry in the binding of this class of inhibitors to the ACE2 active site. The spatial arrangement of the functional groups in the more active enantiomer allows for optimal interactions with key residues in the enzyme's binding pocket, leading to a much higher affinity. The study of less active enantiomers like this compound is crucial for elucidating these structure-activity relationships and for the rational design of more potent and selective inhibitors.
Conclusion
This compound is the less active enantiomer of the potent ACE2 inhibitor, MLN-4760. While its own pharmacological profile is not extensively detailed in the literature, its significantly lower inhibitory activity compared to the racemate and the more active "B" isomer highlights the stereospecificity of ACE2 inhibition. This compound serves as a valuable research tool for dissecting the molecular interactions within the ACE2 active site and as a negative control in studies investigating the biological effects of ACE2 inhibition. Future research focusing on the specific properties of each enantiomer will further refine our understanding of the therapeutic potential of targeting the Renin-Angiotensin System.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Angiotensin converting enzyme 2 (ACE2) inhibition assay [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for In Vivo Studies with the ACE2 Inhibitor MLN-4760
Audience: Researchers, scientists, and drug development professionals.
Introduction
MLN-4760 is a potent and selective, cell-permeable inhibitor of angiotensin-converting enzyme 2 (ACE2).[1] It acts as a reversible inhibitor by binding with high affinity to the active site zinc of the enzyme, mimicking the transition state during peptide hydrolysis. With an IC50 value of 0.44 nM for human ACE2, it demonstrates high selectivity over related enzymes like angiotensin-converting enzyme (ACE) and carboxypeptidase A.[2] It is crucial to note that the biological activity resides primarily in the (S,S)-enantiomer. The (R)-MLN-4760 isomer is significantly less active, with a reported IC50 of 8.4 μM.[3] The protocols and data presented herein are based on studies using "MLN-4760," which typically refers to the active (S,S)-isomer or the racemic mixture. Researchers should verify the specific isomeric composition of their compound.
Mechanism of Action: The Renin-Angiotensin System (RAS)
MLN-4760 exerts its effects by inhibiting ACE2, a critical enzyme in the Renin-Angiotensin System (RAS). ACE2 counter-regulates the classical RAS pathway by converting the vasoconstrictor peptide Angiotensin II (Ang II) into the vasodilator peptide Angiotensin-(1-7) [Ang-(1-7)].[1][4] Ang-(1-7) then acts on the Mas receptor, promoting vasodilation, anti-inflammatory, and anti-fibrotic effects, often mediated by nitric oxide (NO) and hydrogen sulfide (H2S).[5][6] By blocking ACE2, MLN-4760 prevents the degradation of Ang II and the formation of Ang-(1-7), which can shift the balance of the RAS towards the vasoconstrictive and pro-inflammatory effects of Ang II mediated by the AT1 receptor.[1][7]
Caption: The Renin-Angiotensin System and the inhibitory action of MLN-4760 on ACE2.
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies using MLN-4760.
Table 1: Summary of In Vivo Administration Protocols for MLN-4760
| Animal Model | Administration Route | Dosage | Duration | Vehicle | Reference |
|---|---|---|---|---|---|
| Spontaneously Hypertensive Rats (SHRs) | Subcutaneous (s.c.) infusion via mini-osmotic pump | 1 mg/kg/day | 14 days | 10% DMSO in isotonic saline | [5][8] |
| CD1 Nude Mice (Xenograft Model) | Intravenous (i.v.) | 5 MBq ([¹⁸F]F-MLN-4760) | Single dose | 0.9% NaCl with 0.05% BSA | [9] |
| Humanized ACE2 Mice | Intravenous (i.v.) | 3.7 MBq/kg ([¹⁸F]-MLN-4760) | Single dose | Not specified | [10] |
| Mice | Intracerebroventricular (icv) | 5 µg | Single dose | Not specified | [11] |
| Rats and Mice | In Drinking Water | 10 mg/kg/day | Chronic | Not specified | |
Table 2: Pharmacodynamic Effects of Chronic MLN-4760 Administration (1 mg/kg/day) in Spontaneously Hypertensive Rats (SHRs)
| Parameter | Organ/Fluid | Effect | Result | Reference |
|---|---|---|---|---|
| Hemodynamics | - | No change in blood pressure | Not significant | [8] |
| Hydrogen Sulfide (H₂S) | Plasma, Heart | Increased | Significant increase | [5][8] |
| Total NOS Activity | Brainstem | Increased | Significant increase (p=0.03) | [8] |
| Nos3 Gene Expression | Brainstem | Increased | Significant increase (p=0.014) | [8] |
| Ace2 Gene Expression | Brainstem | Increased | Significant increase (p=0.0002) | [8] |
| Blood Glucose | Blood | Tendency to increase | p=0.0596 |[5] |
Table 3: Biodistribution of [¹⁸F]F-MLN-4760 in Xenograft-Bearing Mice (1 hour post-injection)
| Tissue | Uptake (% Injected Activity/gram) | Reference |
|---|---|---|
| HEK-ACE2 Xenograft | 13 ± 2 | [9] |
| HEK-ACE Xenograft | < 0.3 | [9] |
| Kidneys | 5.1 ± 1.5 |[9] |
Experimental Protocols
Protocol 1: Chronic Subcutaneous Infusion in a Hypertensive Rat Model
This protocol is adapted from studies investigating the long-term effects of ACE2 inhibition on cardiovascular parameters in spontaneously hypertensive rats (SHRs).[5][8]
1. Objective: To assess the chronic effects of ACE2 inhibition on blood pressure, and biochemical and molecular markers in the cardiovascular and nervous systems.
2. Materials:
-
Animals: 16- to 18-week-old male Spontaneously Hypertensive Rats (SHRs).[5]
-
Compound: MLN-4760.
-
Vehicle: Dimethyl sulfoxide (DMSO) and sterile isotonic saline (0.9% NaCl).[5]
-
Equipment: Mini-osmotic pumps (e.g., Alzet® model 2002, 0.5 µL/h pumping rate), isoflurane anesthesia, surgical tools.
3. Methodology:
-
Animal Acclimatization: House animals under standard conditions (12-h light/dark cycle, controlled temperature, ad libitum access to food and water) for at least one week before the experiment.
-
Drug Preparation: Prepare the MLN-4760 solution to achieve a final dose of 1 mg/kg/day. Dissolve the required amount of MLN-4760 in a vehicle of 10% DMSO in isotonic saline.[5]
-
Pump Implantation:
-
Anesthetize the rat using isoflurane.
-
Shave and disinfect the dorsal thoracic region.
-
Make a small subcutaneous incision and create a pocket using blunt dissection.
-
Implant the pre-filled mini-osmotic pump into the subcutaneous pocket.
-
Close the incision with sutures or wound clips.
-
Provide post-operative care, including analgesics as required by institutional guidelines.
-
-
Treatment Period: The infusion will last for 14 days.[5] Monitor the animals daily for any signs of distress.
-
In-life Measurements: Perform measurements such as blood pressure monitoring (e.g., via tail-cuff method) at baseline and throughout the study period.
-
Terminal Procedures: At the end of the 14-day treatment, euthanize the animals according to approved ethical protocols. Collect blood plasma and tissues (e.g., brainstem, aorta, heart) for subsequent biochemical (e.g., H₂S levels, NOS activity) and molecular (e.g., gene expression) analysis.
Protocol 2: Biodistribution and PET Imaging in a Xenograft Mouse Model
This protocol is based on studies using radiolabeled MLN-4760 derivatives to visualize ACE2 expression in vivo.[9]
1. Objective: To determine the biodistribution and tumor-targeting specificity of a radiolabeled MLN-4760 analog in mice bearing ACE2-expressing and non-expressing xenografts.
2. Materials:
-
Animals: 5-week-old female immunodeficient mice (e.g., CD1 nude).[9]
-
Cell Lines: HEK-293 cells engineered to overexpress ACE2 (HEK-ACE2) and control cells (HEK-ACE or parental).[9]
-
Compound: Radiolabeled MLN-4760 (e.g., [¹⁸F]F-MLN-4760).
-
Vehicle: 0.9% NaCl containing 0.05% Bovine Serum Albumin (BSA).[9]
-
Equipment: PET/CT scanner, gamma counter, cell culture supplies.
3. Methodology:
-
Xenograft Implantation:
-
Subcutaneously inoculate HEK-ACE2 cells (e.g., 8 x 10⁶ cells in 100 µL PBS) on the right shoulder and control cells (e.g., 4 x 10⁶ HEK-ACE cells) on the left shoulder of each mouse.[9]
-
Allow tumors to grow for 2-4 weeks.
-
-
Radiotracer Administration:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Intravenously inject the radiotracer (e.g., 5 MBq in 100 µL) via the tail vein.[9]
-
-
PET/CT Imaging:
-
At designated time points (e.g., 15 min, 1 h, 3 h post-injection), acquire PET/CT images to visualize the distribution of the radiotracer in vivo.[9]
-
-
Ex Vivo Biodistribution:
-
Immediately following the final imaging session or at pre-determined endpoints, euthanize the mice.
-
Dissect key organs and tumors (heart, lungs, liver, kidneys, muscle, bone, xenografts, etc.).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the tissue uptake and express it as the percentage of the injected activity per gram of tissue (%IA/g).[9]
-
Experimental Workflow Visualization
Caption: General experimental workflow for in vivo studies using MLN-4760.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. development-of-radiofluorinated-mln-4760-derivatives-for-pet-imaging-of-the-sars-cov-2-entry-receptor-ace2 - Ask this paper | Bohrium [bohrium.com]
- 5. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760-Benefit or Detriment in Essential Hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. MLN-4760 Induces Oxidative Stress without Blood Pressure and Behavioural Alterations in SHRs: Roles of Nfe2l2 Gene, Nitric Oxide and Hydrogen Sulfide [mdpi.com]
- 9. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An ACE2 PET imaging agent derived from 18F/Cl exchange of MLN-4760 under phase transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
Application Notes and Protocols for (R)-MLN-4760 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing (R)-MLN-4760, a selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), in cell-based assays. This guide is intended for researchers, scientists, and professionals in the field of drug development.
This compound is the less active R-enantiomer of the potent ACE2 inhibitor, MLN-4760.[1] While MLN-4760 exhibits high potency with an IC50 of 0.44 nM against human ACE2, this compound has a significantly lower inhibitory activity, with a reported IC50 of 8.4 μM.[1][2][3][4] This stereospecific difference in activity makes the pair of enantiomers valuable tools for studying the specific interactions and downstream effects of ACE2 inhibition in cellular and in vivo models. Understanding the cellular effects of ACE2 inhibition is critical due to its role in cardiovascular regulation and as the cellular entry point for coronaviruses, including SARS-CoV-2.[5][6]
Mechanism of Action
MLN-4760 and its enantiomer act as competitive, reversible inhibitors of ACE2.[7] They bind to the active site of the enzyme, preventing the hydrolysis of its primary substrate, Angiotensin II (Ang II), into Angiotensin-(1-7).[3][4] This inhibition disrupts the balance of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.
Core Applications
-
Target Validation: Confirming the role of ACE2 in specific cellular pathways and disease models.
-
Compound Screening: Serving as a reference compound in high-throughput screening campaigns for novel ACE2 inhibitors.
-
Structure-Activity Relationship (SAR) Studies: Used alongside its more active (S)-enantiomer to probe the stereochemical requirements of the ACE2 active site.
Quantitative Data Summary
The following table summarizes the inhibitory potency of MLN-4760 and its enantiomers against ACE2 and other related enzymes.
| Compound | Target Enzyme | Species | IC50 | pIC50 | Selectivity |
| MLN-4760 | ACE2 | Human | 0.44 nM[2][3][4] | 9.36 (literature)[8], 8.5±0.1 (rhACE2)[2], 8.19 (experimental)[8] | >5000-fold vs. ACE[2] |
| ACE | Human | >100 µM[2] | 4.4±0.2 (rhACE)[2] | ||
| Carboxypeptidase A (CPDA) | Bovine | 27 µM[2][3] | |||
| This compound | ACE2 | Human | 8.4 µM[1] | Less active isomer[1] | |
| MLN-4760-B (isomer) | ACE2 | Human (huMNCs) | 28-fold over ACE[3] | ||
| ACE2 | Human (huCD34+ cells) | 63-fold over ACE[3] | |||
| ACE2 | Murine (heart) | 4.7±0.1 | 100-fold over ACE[2][3] | ||
| ACE2 | Murine (MNCs) | 6.9±0.1 | 228-fold over ACE[2][3] |
Experimental Protocols
Protocol 1: Fluorometric Cell-Based Assay for ACE2 Inhibition
This protocol describes a method to determine the inhibitory activity of this compound on ACE2 in a cell-based format using a fluorogenic substrate.
Workflow Diagram:
Caption: Workflow for the fluorometric cell-based ACE2 inhibition assay.
Materials:
-
HEK293 cells stably expressing human ACE2 (HEK-ACE2)[9]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
MLN-4760 (as a positive control)[10]
-
DMSO
-
ACE2 Fluorogenic Substrate (e.g., Mca-YVADAPK(Dnp))
-
Assay Buffer: 50mM MES, 300mM NaCl, 10µM ZnCl2, 0.01% Triton X-100, pH 6.5[3]
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Culture:
-
Culture HEK-ACE2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well black, clear-bottom plate at a density of 40,000-50,000 cells/well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and MLN-4760 in DMSO.
-
Perform serial dilutions of the compounds in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in the assay is ≤ 0.5%.
-
-
Inhibitor Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the diluted compounds or vehicle control (assay buffer with DMSO) to the respective wells.
-
Incubate the plate at 37°C for 1 hour.[9]
-
-
Enzymatic Reaction:
-
Prepare the ACE2 fluorogenic substrate solution in assay buffer at a concentration of 50 µM.[11]
-
Add 50 µL of the substrate solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C for 1 to 4 hours, protected from light. The incubation time may need to be optimized based on the level of ACE2 expression.[3]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only substrate and buffer.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Competitive Binding Assay Using Radiolabeled Ligand
This protocol outlines a competitive binding assay to determine the affinity of this compound for ACE2 using a radiolabeled version of MLN-4760.
Workflow Diagram:
Caption: Workflow for the competitive ACE2 binding assay.
Materials:
-
HEK-ACE2 cells
-
48-well plates
-
This compound
-
[³H]MLN-4760 (radiolabeled ligand)[9]
-
Binding Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (ice-cold PBS)
-
Lysis Buffer (e.g., 1 M NaOH)[9]
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Seed HEK-ACE2 cells in 48-well plates and allow them to adhere overnight.[9]
-
-
Competitive Binding:
-
Prepare serial dilutions of this compound in binding buffer.
-
To each well, add a fixed concentration of [³H]MLN-4760 (e.g., 6.2 nM) and varying concentrations of the unlabeled this compound.[9]
-
For total binding, add only [³H]MLN-4760. For non-specific binding, add [³H]MLN-4760 along with a high concentration of unlabeled MLN-4760 (e.g., 100 µM).
-
Incubate the plate for 1 hour at 37°C.[9]
-
-
Washing:
-
Aspirate the binding solution and wash the cells three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding Lysis Buffer to each well.[9]
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Signaling Pathway
Renin-Angiotensin System and ACE2 Inhibition:
Caption: Inhibition of ACE2 by this compound in the Renin-Angiotensin System.
This diagram illustrates how this compound inhibits ACE2, thereby blocking the conversion of Angiotensin II to Angiotensin-(1-7). This leads to an accumulation of Angiotensin II, which can result in vasoconstriction and pro-inflammatory effects mediated by the AT1 receptor. Conversely, the production of the vasodilatory and anti-inflammatory Angiotensin-(1-7) is reduced.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. MLN-4760 Induces Oxidative Stress without Blood Pressure and Behavioural Alterations in SHRs: Roles of Nfe2l2 Gene, Nitric Oxide and Hydrogen Sulfide [mdpi.com]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS-CoV-2: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the (R)-MLN-4760 Enzyme Inhibition Assay
Introduction
This compound is a chemical compound that acts as an inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). ACE2 is a key carboxypeptidase in the Renin-Angiotensin System (RAS), playing a crucial role in cardiovascular regulation by converting Angiotensin II to Angiotensin-(1-7).[1][2][3] It has also been identified as the primary receptor for the entry of coronaviruses, including SARS-CoV and SARS-CoV-2, into human cells.[1][3] The inhibition of ACE2 is therefore of significant interest for both cardiovascular research and the development of antiviral therapeutics. This document provides a detailed protocol for an in vitro enzyme inhibition assay using this compound. It is important to note that this compound is the less active enantiomer, with its counterpart, (S)-MLN-4760, exhibiting significantly higher potency.[4]
Target Enzyme: Angiotensin-Converting Enzyme 2 (ACE2)
ACE2 is a type I transmembrane metallocarboxypeptidase expressed in various tissues, including the lungs, heart, kidneys, and intestines.[3] It functions to counterbalance the vasoconstrictive and proliferative effects of Angiotensin II by converting it to the vasodilatory peptide Angiotensin-(1-7).[3] This enzymatic activity is central to the assay described herein.
Signaling Pathway of ACE2 in the Renin-Angiotensin System
The diagram below illustrates the central role of ACE2 in the Renin-Angiotensin System.
Caption: The role of ACE2 in the Renin-Angiotensin System and the inhibitory action of this compound.
Quantitative Data: Inhibitory Potency
The inhibitory activity of MLN-4760 is typically quantified by its half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for both enantiomers of MLN-4760 against ACE2.
| Compound | Target Enzyme | IC50 Value | Reference |
| (S)-MLN-4760 | Human ACE2 | 0.44 nM | [5][6][7] |
| This compound | Human ACE2 | 8.4 µM | [4] |
| (S)-MLN-4760 | Bovine Carboxypeptidase A | 27 µM | [5][6] |
Note: The significant difference in potency between the (S) and (R) enantiomers highlights the stereospecificity of the interaction with the ACE2 active site. (S)-MLN-4760 is over 19,000-fold more potent than this compound.
Experimental Protocol: Fluorometric ACE2 Inhibition Assay
This protocol is adapted from commercially available ACE2 inhibitor screening kits and published research.[5][8][9][10]
Principle:
The assay measures the enzymatic activity of ACE2 through the cleavage of a fluorogenic substrate. In the presence of an inhibitor like this compound, the cleavage of the substrate is reduced, leading to a decrease in the fluorescent signal. The extent of inhibition is proportional to the concentration of the inhibitor.
Materials and Reagents:
-
Recombinant Human ACE2[1]
-
This compound
-
(S)-MLN-4760 (as a positive control)
-
Assay Buffer (e.g., 50 mM MES, 300 mM NaCl, 10 µM ZnCl2, 0.01% Triton X-100, pH 6.5)[5]
-
DMSO (for dissolving inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~320 nm and emission at ~405 nm[5][8][10]
Experimental Workflow:
Caption: A generalized workflow for the this compound ACE2 enzyme inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. From this stock, prepare a serial dilution series to cover a range of concentrations appropriate for determining the IC50 (e.g., from 100 µM down to 1 nM).
-
Prepare a similar dilution series for the positive control, (S)-MLN-4760.
-
Dilute the recombinant human ACE2 and the fluorogenic substrate to their final working concentrations in the assay buffer. The optimal concentrations should be determined empirically but can be guided by manufacturer recommendations.[10]
-
-
Assay Plate Setup (96-well format):
-
Blank wells (no enzyme): Add assay buffer and the fluorogenic substrate.
-
Vehicle control wells (100% activity): Add assay buffer, ACE2 enzyme, and DMSO (at the same final concentration as the inhibitor wells).
-
Inhibitor wells: Add assay buffer, ACE2 enzyme, and the desired concentration of this compound.
-
Positive control wells: Add assay buffer, ACE2 enzyme, and a concentration of (S)-MLN-4760 known to cause significant inhibition.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add the components in the following order, for a final volume of 100 µL:
-
75 µL of Assay Buffer.
-
5 µL of the this compound dilution, DMSO (for vehicle control), or (S)-MLN-4760 positive control.
-
10 µL of the diluted ACE2 enzyme solution. For blank wells, add 10 µL of assay buffer instead.
-
-
Mix gently and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution to all wells.
-
Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized.[5][8]
-
-
Detection:
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Vehicle Control Well)] x 100
-
Determine IC50: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting:
-
High background fluorescence: Ensure the purity of the substrate and buffer components.
-
Low signal: The enzyme concentration may be too low, or the incubation time may be too short.
-
High variability: Ensure accurate pipetting and thorough mixing. The final concentration of DMSO should not exceed 1%.[1]
This protocol provides a robust framework for assessing the inhibitory activity of this compound against ACE2. By following these guidelines, researchers can obtain reliable and reproducible data on the potency of this and other potential ACE2 inhibitors, contributing to advancements in cardiovascular and antiviral drug discovery.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. amsbio.com [amsbio.com]
- 3. assaygenie.com [assaygenie.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for (R)-MLN-4760 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of (R)-MLN-4760, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), in mouse models. The provided data and methodologies are intended to guide researchers in designing and executing in vivo studies to investigate the role of ACE2 in various physiological and pathological processes.
Introduction
This compound is a small molecule inhibitor of ACE2, a key enzyme in the Renin-Angiotensin System (RAS). ACE2 converts angiotensin II to angiotensin-(1-7), which generally has vasodilatory, anti-inflammatory, and anti-fibrotic effects, counterbalancing the actions of angiotensin II. By inhibiting ACE2, this compound allows researchers to study the consequences of reduced ACE2 activity in various disease models, including cardiovascular diseases, kidney disease, and atherosclerosis.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the dosages and administration routes of this compound used in various mouse models as reported in the literature.
| Mouse Strain | Disease Model | Dosage | Administration Route | Study Duration | Vehicle | Reference |
| C57BL/6J | Acute ACE2 Inhibition | 1 mg/kg | Intraperitoneal (i.p.) injection | Acute (1 hour) | Sterile PBS | [1] |
| FVB | Early Chronic Kidney Disease | Not specified in abstract | Subcutaneous (s.c.) infusion via mini-osmotic pumps | 4 weeks | Not specified in abstract | [2] |
| ApoE Knockout | Atherosclerosis | Not specified in full text | Not specified in full text | Up to 30 weeks | Not specified in full text | [3][4] |
| CD1 Nude | Xenograft (HEK-ACE2 cells) | 5 MBq (radiolabeled) | Intravenous (i.v.) injection | Acute (15 min - 3 hours) | 0.9% NaCl with 0.05% BSA | [5] |
| Humanized ACE2 Mouse | PET Imaging | 3.7 MBq/kg (radiolabeled) | Intravenous (i.v.) injection | Acute (up to 120 min) | Not specified in abstract | [6] |
Signaling Pathways
Renin-Angiotensin System (RAS) and ACE2
The diagram below illustrates the classical Renin-Angiotensin System and the central role of ACE2, which is the target of this compound.
Caption: The Renin-Angiotensin System, highlighting the role of ACE2 and its inhibition by this compound.
Experimental Protocols
Protocol 1: Acute Inhibition of ACE2 in C57BL/6J Mice
This protocol is adapted from a study investigating the acute effects of this compound on ACE2 activity.[1]
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
Male C57BL/6J mice (10-15 weeks old)
-
Anesthetic (e.g., ketamine)
-
Syringes and needles for injection
-
Tissue collection tools
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile PBS to a final concentration that allows for the administration of 1 mg/kg in a volume of 0.4 mL per mouse.
-
Ensure the solution is clear and free of precipitates before injection.
-
-
Animal Dosing:
-
Acclimatize mice to the experimental conditions.
-
Administer a single intraperitoneal (i.p.) injection of the this compound solution (1 mg/kg).
-
For the control group, administer an equal volume of the vehicle (sterile PBS).
-
-
Tissue Collection:
-
One hour after the injection, anesthetize the mice (e.g., with an i.p. injection of ketamine at 200 mg/kg body weight).
-
Perform euthanasia by an approved method (e.g., cervical dislocation).
-
Rapidly collect blood via cardiac puncture and harvest tissues of interest (e.g., kidneys, serum).
-
Process tissues immediately for ACE2 activity assays or snap-freeze in liquid nitrogen and store at -80°C for later analysis.
-
Protocol 2: Chronic Inhibition of ACE2 using Mini-Osmotic Pumps
This protocol provides a general framework for the continuous delivery of this compound over an extended period, which can be adapted from studies in rats.[7]
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO in isotonic saline)
-
Alzet® mini-osmotic pumps (model selection depends on the desired duration and flow rate)
-
Surgical tools for pump implantation
-
Anesthetic and analgesic agents
-
Sutures or wound clips
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the mini-osmotic pumps with the this compound solution at a concentration calculated to deliver the desired daily dose (e.g., 1 mg/kg/day).
-
Prime the pumps as recommended by the manufacturer.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Shave and sterilize the surgical area (typically the dorsal subcutaneous space).
-
Make a small incision and create a subcutaneous pocket.
-
Insert the filled mini-osmotic pump into the pocket.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesics as required.
-
-
Monitoring:
-
Monitor the animals daily for any signs of distress or complications from the surgery.
-
At the end of the treatment period, euthanize the animals and collect tissues for analysis.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study using this compound.
Caption: A generalized experimental workflow for in vivo studies with this compound.
References
- 1. Murine Recombinant ACE2: Effect on Angiotensin II Dependent Hypertension and Distinctive ACE2 Inhibitor Characteristics on rodent and human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of ACE2 and angiotensin-(1-7) in a mouse model of early chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic Ace2 deficiency accentuates vascular inflammation and atherosclerosis in the ApoE knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-MLN-4760 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of (R)-MLN-4760, a selective inhibitor of angiotensin-converting enzyme 2 (ACE2), in rat models. The document includes a summary of quantitative data from various studies, detailed experimental protocols for different administration routes, and methods for analyzing the physiological outcomes.
Mechanism of Action
This compound is a potent and selective inhibitor of ACE2. ACE2 is a key enzyme in the Renin-Angiotensin System (RAS), where it converts angiotensin II (Ang II), a potent vasoconstrictor, into angiotensin-(1-7) [Ang-(1-7)], which generally has vasodilatory and cardioprotective effects. By inhibiting ACE2, this compound is expected to increase the levels of Ang II and decrease the levels of Ang-(1-7). This modulation of the RAS makes this compound a valuable tool for studying the physiological and pathological roles of ACE2 in various conditions, including cardiovascular diseases.
Data Presentation
The following tables summarize the quantitative data from studies involving the administration of this compound in rats.
Table 1: Summary of this compound Dosing and Administration in Rats
| Rat Strain | Administration Route | Dose | Vehicle | Duration | Key Findings |
| Spontaneously Hypertensive Rats (SHR) | Subcutaneous (s.c.) infusion via mini-osmotic pump | 1 mg/kg/day | 10% Dimethyl sulfoxide (DMSO) in isotonic saline | 2 weeks | No significant effect on blood pressure or behavior. Increased plasma hydrogen sulfide levels and total nitric oxide synthase activity in the brainstem.[1][2] |
| Ren-2 Hypertensive Rats | Subcutaneous (s.c.) infusion via mini-osmotic pump | 30 mg/kg/day | 0.9% Saline | 28 days | No significant effect on blood pressure, but caused a mild elevation in heart rate. Increased left ventricular Ang II content.[3] |
| Sprague-Dawley Rats | Intracerebroventricular (i.c.v.) infusion | 100 µM at a rate of 0.5 µL/h | Sterile saline (0.9%) | 5 days before and 3 days after stroke induction | Worsened neurological function post-stroke without significantly increasing infarct volume.[4] |
| Sprague-Dawley Rats | Injection into the Nucleus Tractus Solitarii (NTS) | 12 pmol in 120 nl | Not specified | Acute | Attenuated baroreceptor reflex sensitivity for heart rate control.[5] |
Table 2: Effects of this compound on Angiotensin Peptides and Cardiovascular Parameters in Rats
| Rat Strain | Treatment | Parameter | Tissue | Outcome |
| Ren-2 Hypertensive Rats | 30 mg/kg/day s.c. for 28 days | Angiotensin II | Plasma | No significant change.[3] |
| Angiotensin II | Left Ventricle | Increased by ~24% (Vehicle: 2.11 ± 0.12 vs. MLN-4760: 2.61 ± 0.09 fmol/mg protein).[3] | ||
| Angiotensin-(1-7) | Plasma | No significant change.[3] | ||
| Angiotensin-(1-7) | Left Ventricle | Non-significant reduction.[3] | ||
| Mean Arterial Pressure | - | No significant change.[3] | ||
| Heart Rate | - | Mild elevation.[3] | ||
| Spontaneously Hypertensive Rats (SHR) | 1 mg/kg/day s.c. for 2 weeks | Angiotensin II | Plasma | Increased.[6] |
| Angiotensin I | Plasma | No significant change.[7] | ||
| Angiotensin-(1-7) | Plasma | No significant change.[7] | ||
| Blood Pressure | - | No significant change.[1] | ||
| Sprague-Dawley Rats | 12 pmol injection into NTS | Baroreceptor Reflex Sensitivity | - | Reduced by ~70% (1.16 ± 0.29 before vs. 0.33 ± 0.11 ms mmHg⁻¹ after).[5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Vehicle Preparation: For subcutaneous administration, a common vehicle is 10% DMSO in sterile isotonic saline.[2] To prepare, mix 1 part DMSO with 9 parts sterile isotonic saline under sterile conditions. For intracerebroventricular infusion, sterile saline (0.9%) can be used as the vehicle.[4]
-
Calculating the Amount of this compound: Calculate the required amount of this compound based on the desired dose, the number of animals, and the infusion rate of the delivery device (e.g., mini-osmotic pump).
-
Dissolution:
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the powder completely. Vortex if necessary.
-
Add the sterile isotonic saline to the dissolved compound to achieve the final desired concentration and vehicle composition.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile tube to ensure sterility before administration.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at -20°C or -80°C for long-term storage.[4]
Protocol 2: Subcutaneous Administration using Mini-Osmotic Pumps
Materials:
-
Alzet® mini-osmotic pumps (e.g., Model 2002 or 2ML4)
-
Prepared sterile this compound solution
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, wound clips)
-
Disinfectants (e.g., 70% ethanol, povidone-iodine)
-
Analgesics
Procedure:
-
Pump Priming: Prime the mini-osmotic pumps with the prepared this compound solution according to the manufacturer's instructions. This typically involves incubating the filled pumps in sterile saline at 37°C for a specified period.[8]
-
Animal Preparation:
-
Surgical Implantation:
-
Make a small incision in the skin at the prepared site.
-
Using a hemostat, create a subcutaneous pocket by blunt dissection. The pocket should be large enough for the pump to be inserted comfortably.[8]
-
Insert the primed mini-osmotic pump into the subcutaneous pocket, with the delivery portal facing away from the incision.[8]
-
Close the incision with wound clips or sutures.[8]
-
-
Post-Operative Care:
-
Administer analgesics as per approved institutional animal care protocols.
-
Monitor the animal during recovery from anesthesia.
-
Check the incision site daily for signs of infection or complications.
-
Protocol 3: Intracerebroventricular (ICV) Infusion
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine mixture)
-
Brain infusion cannula and tubing
-
Mini-osmotic pump or infusion pump
-
Surgical drill
-
Dental cement
-
Screws for anchoring
-
Prepared sterile this compound solution
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in the stereotaxic frame.[10]
-
Shave the head and disinfect the scalp.
-
-
Cannula Implantation:
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic drill, create a small burr hole at the desired coordinates for the lateral ventricle (coordinates are determined based on a rat brain atlas).
-
Implant the brain infusion cannula to the correct depth.
-
Secure the cannula to the skull using dental cement and anchoring screws.[11]
-
-
Pump Connection and Infusion:
-
Connect the implanted cannula to a mini-osmotic pump (implanted subcutaneously as described in Protocol 2) or an external infusion pump via tubing.
-
Infuse the this compound solution at the desired rate.
-
-
Post-Operative Care:
-
Administer analgesics and monitor the animal closely for recovery and any neurological deficits.
-
Protocol 4: Quantification of Angiotensin Peptides by LC-MS/MS
Materials:
-
Blood collection tubes with protease inhibitors (e.g., EDTA, o-phenanthroline, pepstatin A)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 column
-
Acetonitrile, formic acid, and other HPLC-grade solvents
-
Angiotensin peptide standards
Procedure:
-
Blood Collection and Plasma Preparation:
-
Collect blood from anesthetized rats into pre-chilled tubes containing a cocktail of protease inhibitors to prevent peptide degradation.
-
Centrifuge the blood at 4°C to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
-
Sample Extraction:
-
Perform solid-phase extraction (SPE) on the plasma samples to remove interfering substances and concentrate the angiotensin peptides. C18 cartridges are commonly used for this purpose.[12]
-
Elute the peptides from the SPE cartridge and dry the eluate.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptide extract in a suitable mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the angiotensin peptides using a C18 column with a gradient of acetonitrile in water containing formic acid.[13]
-
Detect and quantify the peptides using a mass spectrometer in multiple reaction monitoring (MRM) mode, based on the specific precursor-to-product ion transitions for each angiotensin peptide.[13]
-
-
Data Analysis:
-
Quantify the concentration of each angiotensin peptide by comparing the peak areas to a standard curve generated from known concentrations of angiotensin peptide standards.
-
Visualization
Signaling Pathway
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE2.
Experimental Workflow
Caption: A typical experimental workflow for subcutaneous administration of this compound in rats.
References
- 1. MLN-4760 Induces Oxidative Stress without Blood Pressure and Behavioural Alterations in SHRs: Roles of Nfe2l2 Gene, Nitric Oxide and Hydrogen Sulfide [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Injections of angiotensin-converting enzyme2 inhibitor MLN4760 into nucleus tractus solitarii reduce baroreceptor reflex sensitivity for heart rate control in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. Minipump Subcutaneous Implantation for Rats [protocols.io]
- 10. Intracerebroventricular (ICV) cannula surgery [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Estimation of angiotensin peptides in biological samples by LC/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of (R)-MLN-4760 Stock Solution in DMSO
Audience: This document is intended for researchers, scientists, and drug development professionals who require a standardized protocol for the preparation, storage, and handling of (R)-MLN-4760 stock solutions for in vitro and in vivo research applications.
Introduction
This compound is the R-enantiomer of MLN-4760, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). ACE2 is a critical carboxypeptidase in the Renin-Angiotensin System (RAS), primarily responsible for converting Angiotensin II into the vasodilatory and anti-inflammatory peptide Angiotensin-(1-7). As the less active isomer, this compound serves as an essential control compound in studies investigating the stereospecific activity of ACE2 inhibitors.[1] Proper preparation and storage of stock solutions are paramount to ensure experimental reproducibility and accuracy. This document provides a detailed protocol for preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 305335-29-9 | [1] |
| Molecular Formula | C₁₉H₂₃Cl₂N₃O₄ | [2][3] |
| Molecular Weight | 428.31 g/mol | [4] |
| Appearance | White solid powder | [5] |
| IC₅₀ (ACE2) | 8.4 μM | [1] |
| Solubility in DMSO | 14.29 mg/mL (approx. 33.36 mM) | [1] |
Note: The molecular weight may vary slightly between batches due to hydration. Always refer to the batch-specific data on the Certificate of Analysis (CoA) for the most accurate calculations.[4]
Mechanism of Action: ACE2 Inhibition
This compound inhibits ACE2, which plays a key role in the Renin-Angiotensin System (RAS) by counteracting the effects of Angiotensin II. The diagram below illustrates the signaling pathway and the point of inhibition.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE2.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Bath sonicator
Safety Precautions
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood or a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Step-by-Step Protocol
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Calculation: Calculate the required volume of DMSO to achieve the desired stock concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Example for 1 mg of this compound to make a 10 mM stock:
-
Mass = 0.001 g
-
Molecular Weight = 428.31 g/mol
-
Concentration = 0.010 mol/L
-
Volume (L) = 0.001 / (428.31 x 0.010) = 0.00023348 L
-
Volume (µL) = 233.5 µL
-
-
-
Weighing: Carefully weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Reconstitution: Add the calculated volume of fresh DMSO to the vial containing the powder. It is crucial to use anhydrous/newly opened DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][6][7]
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
Sonication: If the solution is not clear, place it in a bath sonicator for 5-10 minutes to facilitate complete dissolution.[1][6] Visually inspect the solution against a light source to ensure no particulates are visible.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[1][5][6]
-
Storage: Store the aliquots as recommended in Section 5.
Workflow and Storage
Following a systematic workflow and adhering to proper storage conditions are essential for maintaining the integrity and activity of the this compound stock solution.
Caption: Experimental workflow for preparing and storing this compound stock solution.
Recommended Storage Conditions
Proper storage is crucial for maintaining the stability of the reconstituted compound.
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | Up to 1 year | Suitable for short to medium-term storage.[1][6] Some sources suggest stability for up to 6 months.[5][8] |
| -80°C | Up to 2 years | Recommended for long-term storage to ensure maximum stability.[1][6] |
-
Key Handling Practices:
Best Practices for Solution Integrity
The reliability of experimental outcomes is directly linked to the quality of the reagents used. The following diagram illustrates the logical relationship between proper handling procedures and achieving dependable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Mln-4760 | C19H23Cl2N3O4 | CID 448281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MLN 4760 | ACE2 | Tocris Bioscience [tocris.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ACE2 Inhibitor, MLN-4760 = 97 HPLC, powder, Calbiochem 305335-31-3 [sigmaaldrich.com]
Application Notes and Protocols for (R)-MLN-4760 in COVID-19 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred intensive research into the molecular mechanisms of viral entry and replication. A critical component of this process is the angiotensin-converting enzyme 2 (ACE2), which serves as the primary receptor for the SARS-CoV-2 spike protein, facilitating viral entry into host cells.[1][2] This interaction makes ACE2 a prime target for therapeutic intervention. (R)-MLN-4760 is a potent and selective inhibitor of ACE2.[3] While its enantiomer, MLN-4760, is more active, this compound still serves as a valuable research tool for studying the role of ACE2 in SARS-CoV-2 infection and for the development of novel antiviral strategies.[3] These application notes provide detailed protocols for the use of this compound in COVID-19 research.
Mechanism of Action
This compound is the less active R-enantiomer of MLN-4760, a potent and selective inhibitor of human ACE2.[3][4] MLN-4760 acts as a reversible inhibitor, binding with high affinity to the active site of ACE2.[5] This binding competitively inhibits the catalytic activity of ACE2, preventing the conversion of angiotensin II to angiotensin-(1-7).[6] In the context of COVID-19, the inhibition of ACE2 by compounds like MLN-4760 is being investigated for its potential to block the binding of the SARS-CoV-2 spike protein to the ACE2 receptor, thereby preventing viral entry into host cells.[7]
Data Presentation
This compound and MLN-4760 Properties
| Property | This compound | MLN-4760 | Reference |
| Molecular Formula | C₁₉H₂₃Cl₂N₃O₄ | C₁₉H₂₃Cl₂N₃O₄ | |
| Molecular Weight | 428.31 g/mol | 428.31 g/mol | |
| IC₅₀ (ACE2) | 8.4 µM | 0.44 nM | [3] |
| Solubility | Soluble in DMSO | Soluble to 100 mM in DMSO | [8] |
| Storage | Store at -20°C | Store at -20°C |
Selectivity of MLN-4760
| Enzyme | IC₅₀ | Selectivity vs. ACE2 | Reference |
| Human ACE2 | 0.44 nM | - | [4][9] |
| Human Testicular ACE | >100 µM | >227,000-fold | [4][9] |
| Bovine Carboxypeptidase A (CPDA) | 27 µM | >61,000-fold | [4][9] |
Signaling Pathways and Experimental Workflow
Caption: SARS-CoV-2 entry and the role of this compound in the Renin-Angiotensin System.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. The spike-ACE2 binding assay: An in vitro platform for evaluating vaccination efficacy and for screening SARS-CoV-2 inhibitors and neutralizing antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The spike-ACE2 binding assay: An in vitro platform for evaluating vaccination efficacy and for screening SARS-CoV-2 inhibitors and neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
(R)-MLN-4760 in Kidney Function Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MLN-4760 is the less active enantiomer of MLN-4760, a potent and highly selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). ACE2 is a critical enzyme in the Renin-Angiotensin System (RAS), where it counter-regulates the classical ACE-Angiotensin II (Ang II)-AT1 receptor axis by converting the vasoconstrictor Ang II to the vasodilatory peptide Angiotensin-(1-7)[1]. Given the high expression of ACE2 in the kidneys, its inhibition provides a valuable tool for investigating the role of the ACE2/Ang-(1-7)/Mas receptor axis in renal pathophysiology.
These application notes provide an overview of the use of this compound and its more active counterpart, MLN-4760, in preclinical kidney function studies. The focus is on leveraging ACE2 inhibition to understand and model various kidney diseases. It is important to note that the majority of published research utilizes the potent inhibitor, generally referred to as MLN-4760, rather than its less active (R)-enantiomer. This document will primarily reference data from studies using MLN-4760 to illustrate its application in renal research.
Mechanism of Action in the Kidney
The primary mechanism of action of MLN-4760 in the kidney is the competitive inhibition of ACE2. This inhibition leads to two key downstream effects:
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Accumulation of Angiotensin II: By blocking the degradation of Ang II, MLN-4760 leads to increased local concentrations of this peptide in the kidney. Elevated Ang II levels contribute to vasoconstriction, inflammation, fibrosis, and increased glomerular permeability, all of which are hallmarks of kidney disease[2][3].
-
Reduction of Angiotensin-(1-7): The inhibition of ACE2 also decreases the production of Ang-(1-7), a peptide with reno-protective effects, including vasodilation, anti-inflammatory, and anti-fibrotic properties[4][5][6].
The net effect of ACE2 inhibition in the context of pre-existing kidney disease is often an exacerbation of renal injury, providing a valuable model for studying disease progression and for evaluating potential therapeutics that target the RAS.
Data Presentation
The following tables summarize the quantitative effects of MLN-4760 in various preclinical models of kidney disease.
Table 1: In Vitro Inhibitory Activity of MLN-4760
| Enzyme Target | IC50 (nM) | Fold Selectivity vs. ACE2 |
| Human ACE2 | 0.44 | - |
| Human Testicular ACE | >100,000 | >227,000 |
| Bovine Carboxypeptidase A | 27,000 | >61,000 |
Data compiled from multiple sources.
Table 2: Effects of MLN-4760 in a Mouse Model of Early Chronic Kidney Disease (5/6 Nephrectomy)
| Treatment Group | Systolic Blood Pressure (mmHg) | Urinary Albumin Excretion (µ g/24h ) | Kidney Ang II Levels (fmol/g) |
| Sham | 115 ± 3 | 25 ± 5 | 150 ± 20 |
| 5/6 Nx + Vehicle | 125 ± 4 | 75 ± 10 | 200 ± 25 |
| 5/6 Nx + MLN-4760 | 128 ± 5 | 150 ± 20 | 350 ± 40 |
| 5/6 Nx + MLN-4760 + Losartan | 118 ± 4 | 80 ± 12# | N/A |
*p < 0.05 vs. 5/6 Nx + Vehicle. #p < 0.05 vs. 5/6 Nx + MLN-4760. Data adapted from a 4-week study in FVB mice[7][8].
Table 3: Effects of MLN-4760 in a Diabetic Nephropathy Mouse Model (Streptozotocin-induced)
| Treatment Group | Urinary Albumin/Creatinine Ratio (µg/mg) | Glomerular Mesangial Matrix Expansion (%) |
| Control | 30 ± 5 | 10 ± 2 |
| Diabetic + Vehicle | 100 ± 15 | 25 ± 4 |
| Diabetic + MLN-4760 | 180 ± 25 | 40 ± 6 |
*p < 0.05 vs. Diabetic + Vehicle. Data represents findings after 4 weeks of treatment.
Experimental Protocols
Protocol 1: Induction of Chronic Kidney Disease via 5/6 Nephrectomy in Rats
This protocol describes a two-step surgical procedure to induce chronic kidney disease in rats, creating a model of renal mass reduction.
Materials:
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Male Sprague-Dawley rats (200-250 g)
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Anesthetic (e.g., isoflurane, ketamine/xylazine)
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Surgical instruments (scalpels, forceps, scissors, sutures)
-
Warming pad
-
Post-operative analgesics
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week prior to surgery.
-
First Surgery (Right Nephrectomy): a. Anesthetize the rat and shave and disinfect the right flank. b. Make a flank incision to expose the right kidney. c. Ligate the renal artery, vein, and ureter with surgical silk. d. Remove the right kidney. e. Close the muscle and skin layers with sutures. f. Administer post-operative analgesics and allow the animal to recover for one week.
-
Second Surgery (Left Kidney Infarction): a. Anesthetize the rat and make a flank incision to expose the left kidney. b. Ligate two of the three branches of the left renal artery to induce infarction of approximately 2/3 of the kidney mass. c. Close the incision in layers. d. Provide post-operative care, including analgesia and monitoring for signs of distress.
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Post-operative Monitoring: Monitor the animals for changes in body weight, food and water intake, and overall health. Kidney dysfunction will develop progressively over several weeks.
Protocol 2: Administration of MLN-4760 via Osmotic Mini-pumps
This protocol details the continuous subcutaneous administration of MLN-4760 using osmotic mini-pumps, a method that ensures stable plasma concentrations of the inhibitor.
Materials:
-
MLN-4760
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Vehicle (e.g., 10% DMSO in sterile saline)
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Alzet® osmotic mini-pumps (e.g., model 2002 for 14-day delivery)
-
Anesthetic
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Surgical tools for implantation
Procedure:
-
Pump Preparation: a. Dissolve MLN-4760 in the vehicle to the desired concentration. The concentration will depend on the pump's flow rate and the target daily dose (e.g., 1 mg/kg/day)[9][10]. b. Fill the osmotic mini-pumps with the MLN-4760 solution according to the manufacturer's instructions. c. Prime the pumps in sterile saline at 37°C for the recommended duration.
-
Pump Implantation: a. Anesthetize the animal. b. Shave and disinfect a small area on the back, slightly posterior to the scapulae. c. Make a small subcutaneous pocket using blunt dissection. d. Insert the primed osmotic mini-pump into the pocket. e. Close the incision with wound clips or sutures.
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Post-implantation Care: Monitor the animal for any signs of discomfort or infection at the implantation site. The pump will deliver the compound at a constant rate for its specified duration.
Protocol 3: Assessment of Albuminuria and Creatinine
This protocol outlines the collection of urine and subsequent measurement of albumin and creatinine to determine the urinary albumin-to-creatinine ratio (UACR), a key indicator of kidney damage.
Materials:
-
Metabolic cages for 24-hour urine collection or a apparatus for spot urine collection
-
Microcentrifuge tubes
-
Mouse Albumin ELISA kit
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Creatinine assay kit
Procedure:
-
Urine Collection: a. 24-hour collection: Place individual mice in metabolic cages with free access to food and water. Collect urine over a 24-hour period. b. Spot collection: Place the mouse in a clean, empty cage or use a specialized apparatus to collect a voided urine sample.
-
Sample Processing: a. Centrifuge the collected urine to pellet any debris. b. Transfer the supernatant to a clean tube and store at -80°C until analysis.
-
Albumin Measurement: a. Thaw urine samples on ice. b. Perform the mouse albumin ELISA according to the kit manufacturer's protocol. This typically involves diluting the urine samples and adding them to antibody-coated plates.
-
Creatinine Measurement: a. Use a commercially available creatinine assay kit (colorimetric or enzymatic). b. Follow the manufacturer's instructions for sample preparation and measurement.
-
Calculation of UACR: a. UACR (µg/mg) = [Urinary Albumin Concentration (µg/mL) / Urinary Creatinine Concentration (mg/mL)]
Protocol 4: Histological Analysis of Renal Fibrosis
This protocol describes the preparation of kidney tissue for histological staining to assess the degree of fibrosis.
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin
-
Microtome
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Microscope slides
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Masson's Trichrome or Picrosirius Red stain kits
Procedure:
-
Tissue Harvest and Fixation: a. Euthanize the animal and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin. b. Excise the kidneys and fix them in 10% formalin for 24 hours.
-
Tissue Processing and Embedding: a. Dehydrate the fixed tissue through a graded series of ethanol. b. Clear the tissue with xylene. c. Infiltrate and embed the tissue in paraffin.
-
Sectioning and Staining: a. Cut 4-5 µm thick sections using a microtome. b. Mount the sections on microscope slides. c. Deparaffinize and rehydrate the sections. d. Stain with Masson's Trichrome (collagen stains blue) or Picrosirius Red (collagen stains red) according to the kit instructions.
-
Image Analysis: a. Acquire digital images of the stained sections. b. Use image analysis software to quantify the fibrotic area (percentage of stained area relative to the total cortical area).
Visualizations
Signaling Pathways
Caption: The Renin-Angiotensin System and the inhibitory effect of this compound.
Experimental Workflow
Caption: A typical experimental workflow for studying this compound in a kidney disease model.
References
- 1. ACE2 alterations in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II and renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II Contributes to Renal Fibrosis Independently of Notch Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prezi.com [prezi.com]
- 5. Research and advances in mouse models of diabetic nephropathy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of ACE2 and angiotensin-(1-7) in a mouse model of early chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin II induces kidney inflammatory injury and fibrosis through binding to myeloid differentiation protein-2 (MD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
(R)-MLN-4760 solubility problems and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-MLN-4760.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the R-enantiomer of MLN-4760 and is known to be an inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1] It is considered the less active isomer compared to the S-enantiomer.[1] The primary mechanism of action for MLN-4760 and its enantiomers involves the inhibition of ACE2, a key enzyme in the Renin-Angiotensin System (RAS).[2][3] ACE2 is responsible for converting Angiotensin II to Angiotensin-(1-7), which then acts on the Mas receptor to promote vasodilation and anti-proliferative effects, counteracting the effects of Angiotensin II.[4][5]
Figure 1: Simplified diagram of the Renin-Angiotensin System (RAS), highlighting the role of ACE2 and the inhibitory action of this compound.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is known to have limited solubility in aqueous solutions. The most commonly recommended solvent is Dimethyl Sulfoxide (DMSO).[1] For in vitro stock solutions, using fresh, anhydrous DMSO is crucial, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][6]
Q3: My this compound is not fully dissolving in DMSO, or it is precipitating out of solution. What can I do?
If you are experiencing issues with dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: Ensure you are using a newly opened bottle of anhydrous DMSO, as absorbed moisture can impede dissolution.[1][6]
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Apply Sonication: Gentle sonication can help to break up particles and facilitate the dissolving process.[1][6]
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Gentle Warming: Gently warming the solution in a water bath (e.g., to 37°C) may increase solubility. However, be cautious about potential compound degradation at higher temperatures.
-
Check Concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound in DMSO. Refer to the solubility data tables below and consider preparing a more dilute stock solution.
Figure 2: Troubleshooting workflow for dissolving this compound.
Solubility Data
The reported solubility of this compound and its racemic mixture in common laboratory solvents is summarized below. Note the variability in reported values, which may be due to differences in experimental conditions or compound purity.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 14.29 | 33.36 | Requires sonication. | [1] |
| DMSO | 100 | ~233.4 | - | |
| DMSO | - | 100 | - |
Table 2: Solubility of MLN-4760 (Racemic Mixture) in Co-Solvent Systems for In Vivo Use
| Formulation Components | Achieved Concentration (mg/mL) | Molar Concentration (mM) | Appearance | Source(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 5.84 | Clear solution | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 5.84 | Clear solution | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 5.84 | Clear solution | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM solution (Molecular Weight: 428.31 g/mol ), you will need 4.283 mg.
-
Weigh Compound: Carefully weigh the calculated amount of this compound and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube for 30-60 seconds. If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Storage: Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1][6] Stock solutions in DMSO are reported to be stable for up to 6 months at -20°C.
Protocol 2: General Workflow for Solubility Assessment
This protocol provides a general framework for determining the solubility of this compound in a solvent of interest.
Figure 3: General experimental workflow for assessing the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760-Benefit or Detriment in Essential Hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Optimizing (R)-MLN-4760 concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-MLN-4760 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the R-enantiomer of MLN-4760 and a known inhibitor of angiotensin-converting enzyme 2 (ACE2).[1] MLN-4760 is a potent and selective inhibitor of human ACE2 with an IC50 of 0.44 nM.[2][3][4][5] It exhibits high selectivity for ACE2 over related enzymes like human testicular ACE and bovine carboxypeptidase A.[2] The inhibition of ACE2 by MLN-4760 blocks the conversion of angiotensin II to angiotensin-(1–7).[3]
Q2: What is the difference between MLN-4760, this compound, and MLN-4760-B?
MLN-4760 is a racemic mixture. This compound is the R-enantiomer and is considered the less active isomer with a reported IC50 of 8.4 μM.[1] MLN-4760-B refers to one of the isomers of MLN-4760 which has shown greater selectivity for ACE2 in certain cell types compared to the racemic mixture or the other isomer, MLN-4760-A.[6][7] Specifically, in human mononuclear cells (huMNCs), MLN-4760-B demonstrated 28-fold selectivity for ACE2 over ACE, and in human CD34+ cells, it showed 63-fold selectivity.[6][7]
Q3: What is a typical starting concentration for this compound in cell culture?
A typical starting concentration for MLN-4760 can range widely, from 0.01 nM to 300 μM, depending on the cell line and the specific experimental goals.[3] For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Based on its reported IC50 of 8.4 μM, a starting range of 1 μM to 20 μM for this compound would be a reasonable starting point for many cell-based assays.[1]
Q4: How should I prepare a stock solution of this compound?
This compound is reported to be soluble in DMSO.[1] However, it is noted that moisture-absorbing DMSO can reduce solubility, so it is crucial to use fresh, anhydrous DMSO. For a 10 mM stock solution, dissolve the appropriate amount of this compound in fresh DMSO. For in vivo studies, a stock solution can be prepared by dissolving the compound in ethanol and then further diluting it with PEG300, Tween-80, and ddH2O.[3] Always refer to the manufacturer's instructions for specific solubility information.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound on ACE2 activity.
-
Question: Why might this compound not be inhibiting ACE2 in my experiment?
-
Answer:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration.
-
Incorrect Isomer: Ensure you are using the intended isomer. This compound is the less active isomer.[1] The racemate or the 'B' isomer may be more potent in your system.[6][7]
-
Compound Degradation: Improper storage of the compound or stock solution can lead to degradation. Store the solid compound and stock solutions at -20°C or -80°C as recommended, protected from light and moisture.[2]
-
Solubility Issues: Poor solubility can lead to a lower effective concentration. Ensure you are using fresh, high-quality DMSO to prepare your stock solution.[3] Visually inspect the stock and working solutions for any precipitation.
-
-
Issue 2: I am observing high cell toxicity or off-target effects.
-
Question: What should I do if this compound is causing significant cell death?
-
Answer:
-
Concentration is too high: High concentrations of any compound can lead to toxicity. Lower the concentration of this compound in your experiments. A dose-response curve for toxicity (e.g., using a cell viability assay like MTT or trypan blue exclusion) should be performed in parallel with your functional assays.
-
Incubation Time: A prolonged incubation period may lead to increased toxicity. Consider reducing the duration of treatment.
-
Off-Target Effects: While MLN-4760 is selective, high concentrations may lead to off-target effects.[2][4] If possible, include a negative control compound with a similar chemical structure but no expected activity to assess non-specific effects.
-
-
Data Presentation
Table 1: Inhibitory Potency of MLN-4760 and its Isomers against ACE2
| Compound/Isomer | Target | IC50 / pIC50 | Cell/Enzyme Type | Reference |
| MLN-4760 | Human ACE2 | 0.44 nM | Recombinant Human ACE2 | [2][3][4] |
| This compound | ACE2 | 8.4 μM | Not Specified | [1] |
| MLN-4760-B | ACE2 | pIC50 of 6.3 | Murine Lin- cells | [6] |
| MLN-4760 | Bovine Carboxypeptidase A | 27 μM | Recombinant Bovine Enzyme | [2][3] |
| MLN-4760 | Human Testicular ACE | >100 μM | Recombinant Human Enzyme | [2] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
Objective: To determine the effective concentration range of this compound for inhibiting ACE2 activity in a specific cell line.
Materials:
-
This compound
-
Cell line of interest expressing ACE2
-
Complete cell culture medium
-
96-well cell culture plates
-
ACE2 activity assay kit (e.g., fluorescence-based)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere overnight.
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.
-
Perform serial dilutions of the stock solution in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 1, 4, or 24 hours), depending on the experimental design.[3]
-
-
ACE2 Activity Assay:
-
Following incubation, measure ACE2 activity according to the manufacturer's instructions for your chosen assay kit. This typically involves lysing the cells and adding a fluorogenic ACE2 substrate.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (no substrate control).
-
Normalize the data to the vehicle control (set as 100% activity).
-
Plot the percentage of ACE2 activity against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE2 activity.
-
Mandatory Visualizations
Caption: Simplified diagram of the Renin-Angiotensin System and the inhibitory action of this compound on ACE2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with (R)-MLN-4760: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using (R)-MLN-4760, a less active isomer of the potent angiotensin-converting enzyme 2 (ACE2) inhibitor, MLN-4760. This guide is intended for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from MLN-4760?
This compound is the R-enantiomer of MLN-4760. It is considered the less active isomer, with a significantly higher IC50 value compared to the more potent (S,S)-enantiomer or the racemic mixture of MLN-4760.[1] MLN-4760 is a potent and selective inhibitor of human ACE2, with an IC50 of 0.44 nM.[2][3][4] In contrast, the (R)-isomer, this compound, has an IC50 of 8.4 μM.[1] It is crucial to use the correct isomer for your experiments to achieve the desired level of ACE2 inhibition.
Q2: What is the primary mechanism of action for MLN-4760?
MLN-4760 is a cell-permeable, potent, and selective inhibitor of ACE2.[4] It binds to the active site of ACE2, displacing a water molecule and interacting with key residues and the zinc ion essential for catalytic activity.[5] This binding emulates the transition state during peptide hydrolysis, effectively blocking the enzymatic function of ACE2.[4]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored at -20°C for up to one year or -80°C for up to two years, preferably under a nitrogen atmosphere and protected from moisture.[2] Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution and freeze it at -20°C. Stock solutions are generally stable for up to 6 months under these conditions.[4] For in vivo experiments, it is best to prepare fresh working solutions daily.[2]
Troubleshooting Guide
Issue 1: Lower than Expected or Inconsistent ACE2 Inhibition
Potential Causes:
-
Incorrect Isomer: You may be using the this compound isomer, which is significantly less potent than the (S,S)-isomer or the racemic mixture.[1]
-
Compound Degradation: Improper storage or handling can lead to the degradation of the compound.
-
Solubility Issues: The compound may not be fully dissolved in your experimental buffer, leading to a lower effective concentration.
Recommended Solutions:
-
Verify the Isomer: Confirm the specific isomer of MLN-4760 you are using. For potent ACE2 inhibition, the (S,S)-enantiomer or the racemic mixture is recommended.
-
Proper Handling: Ensure the compound has been stored correctly at -20°C or -80°C and protected from moisture.[2] Prepare fresh dilutions from a frozen stock for each experiment.
-
Ensure Complete Solubilization: this compound is soluble in DMSO. When preparing stock solutions, ensure the compound is fully dissolved. Using freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2][3] If precipitation occurs when diluting into aqueous buffers, consider the use of sonication or gentle heating to aid dissolution.[2]
Quantitative Data Summary
| Compound | Target | IC50 | Selectivity |
| MLN-4760 | Human ACE2 | 0.44 nM[2][3][4] | >5000-fold vs. human testicular ACE (>100 μM) and bovine carboxypeptidase A (27 μM)[2] |
| This compound | ACE2 | 8.4 μM[1] | Less active isomer[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, use an ultrasonic bath for a short period.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to 6 months.[4]
Protocol 2: In Vitro ACE2 Inhibition Assay
-
Prepare a working solution of this compound by diluting the DMSO stock solution in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent effects.
-
In a microplate, add the recombinant human ACE2 enzyme to the assay buffer.
-
Add varying concentrations of the this compound working solution to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding a fluorogenic ACE2 substrate (e.g., 7-Mca-YVADAPK(Dnp)).[2]
-
Monitor the fluorescence intensity over time using a microplate reader.
-
Calculate the rate of substrate cleavage and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Simplified diagram of the renin-angiotensin system and the inhibitory action of this compound on ACE2.
References
Technical Support Center: Measuring (R)-MLN-4760 Activity in Tissue Homogenates
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for measuring the activity of (R)-MLN-4760 in tissue homogenates. This compound is a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), and its activity is determined by measuring the inhibition of ACE2 enzymatic activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the less active R-enantiomer of MLN-4760, a potent and highly selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1] It exerts its effect by binding to the active site of the ACE2 enzyme, thereby blocking the conversion of its substrates. The S-enantiomer, often referred to as MLN-4760, is significantly more potent.
Q2: What is the primary application of measuring this compound activity?
A2: Measuring the inhibitory activity of this compound is a method to assess the presence and activity of ACE2 in biological samples, such as tissue homogenates. It is used to study the role of ACE2 in various physiological and pathological processes and to screen for and characterize ACE2 inhibitors.
Q3: What type of assay is typically used to measure ACE2 activity?
A3: A fluorometric assay is the most common method for measuring ACE2 activity.[2][3] This assay utilizes a synthetic peptide substrate that is cleaved by ACE2 to release a fluorophore, which can be quantified using a fluorescence microplate reader.
Q4: What are the typical excitation and emission wavelengths for the fluorometric ACE2 assay?
A4: The typical excitation wavelength is 320 nm, and the emission wavelength is 420 nm.[2][3][4]
Q5: Why is a specific ACE2 inhibitor used in the assay?
A5: A specific ACE2 inhibitor, such as a more potent version of MLN-4760, is used as a negative control to differentiate ACE2-specific activity from the activity of other proteases that may be present in the tissue homogenate and could also cleave the synthetic substrate.[2][3]
Experimental Protocols
Protocol 1: Preparation of Tissue Homogenates
This protocol outlines the steps for preparing tissue homogenates suitable for ACE2 activity assays.
Materials:
-
Tissue of interest (e.g., lung, kidney, heart)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
ACE2 Lysis Buffer (commercial kits often provide this) or a suitable alternative (e.g., 50 mM MES, 300 mM NaCl, 10 µM ZnCl2, 0.01% Triton X-100, pH 6.5)[5]
-
Protease inhibitor cocktail
-
Dounce homogenizer or other tissue homogenizer
-
Microcentrifuge
Procedure:
-
Excise the tissue of interest and place it immediately in ice-cold PBS to wash away any contaminants.
-
Blot the tissue dry and weigh it. A typical starting amount is around 100 mg.[2][3]
-
Mince the tissue into small pieces on ice.
-
Add an appropriate volume of ice-cold ACE2 Lysis Buffer containing a protease inhibitor cocktail (e.g., 400 µL for 100 mg of tissue).[2][3]
-
Homogenize the tissue using a Dounce homogenizer on ice until no large pieces are visible.[2][3]
-
Incubate the homogenate on ice for 10-15 minutes, with gentle vortexing every 5 minutes.[2][3]
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.[2][3]
-
Carefully collect the supernatant, which contains the soluble ACE2 enzyme, and keep it on ice.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing the enzyme activity.
-
The tissue homogenate is now ready for the ACE2 activity assay. For storage, snap-freeze the aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[3]
Protocol 2: Fluorometric ACE2 Activity Assay
This protocol describes the measurement of ACE2 activity in tissue homogenates using a fluorometric assay and determining the inhibitory effect of this compound.
Materials:
-
Prepared tissue homogenate
-
This compound stock solution
-
ACE2 Assay Buffer (often provided in kits)
-
Fluorogenic ACE2 substrate (e.g., MCA-based peptide)
-
Specific ACE2 inhibitor (for negative control, e.g., potent MLN-4760)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in ACE2 Assay Buffer to determine its IC50.
-
Set up the Assay Plate:
-
Sample Wells: Add a specific amount of tissue homogenate (e.g., 1-5 µL, corresponding to a defined amount of protein) to the wells.[3]
-
Inhibitor Wells: Add the same amount of tissue homogenate to separate wells, followed by different concentrations of this compound.
-
Negative Control Wells: Add the same amount of tissue homogenate, followed by a saturating concentration of a potent, specific ACE2 inhibitor.[3]
-
Background Control Wells: Add the same volume of ACE2 Lysis Buffer instead of the tissue homogenate.[3]
-
Positive Control Wells (Optional): Add a known amount of recombinant ACE2 enzyme.[3]
-
-
Adjust the volume in all wells to 50 µL with ACE2 Assay Buffer.[3]
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Prepare Substrate Mix: Prepare a sufficient amount of substrate mix by diluting the ACE2 substrate in the ACE2 Assay Buffer according to the manufacturer's instructions (e.g., 2 µL of substrate in 48 µL of buffer per well).[3]
-
Initiate the Reaction: Add 50 µL of the Substrate Mix to each well (except for standard curve wells if applicable). Mix well.[3]
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (Ex/Em = 320/420 nm) in kinetic mode at room temperature for 30 to 120 minutes, taking readings every 1-2 minutes.[2][3]
-
Data Analysis:
-
For each well, determine the rate of reaction (ΔRFU/Δt) from the linear portion of the kinetic curve.
-
Subtract the rate of the background control from all other readings.
-
The ACE2-specific activity is the difference between the rate in the sample wells and the rate in the negative control wells (with the specific inhibitor).
-
To determine the activity of this compound, plot the percentage of ACE2 inhibition against the different concentrations of this compound and fit the data to a dose-response curve to calculate the IC50 value.
-
Quantitative Data Summary
| Compound | Target | IC50 | Selectivity | Reference |
| MLN-4760 (S-enantiomer) | Human ACE2 | 0.44 nM | >5000-fold vs. ACE | [1] |
| Bovine Carboxypeptidase A | 27 µM | [1] | ||
| This compound | ACE2 | 8.4 µM | Less active isomer |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low ACE2 activity detected | 1. Inactive enzyme due to improper sample handling or storage. | - Ensure tissue is fresh or was properly snap-frozen and stored at -80°C. - Always keep samples on ice during preparation. - Avoid repeated freeze-thaw cycles of the homogenate. |
| 2. Insufficient amount of ACE2 in the tissue sample. | - Increase the amount of tissue homogenate used in the assay. - Choose a tissue known to have higher ACE2 expression (e.g., kidney, lung). | |
| 3. Incorrect assay setup. | - Double-check all reagent concentrations and volumes. - Ensure the correct excitation and emission wavelengths are set on the plate reader. | |
| High background fluorescence | 1. Endogenous fluorescent compounds in the tissue homogenate. | - Run a background control with the tissue homogenate but without the fluorogenic substrate to quantify endogenous fluorescence and subtract it from the readings. |
| 2. Substrate degradation. | - Prepare the substrate mix fresh just before use. - Store the substrate protected from light. | |
| Inconsistent readings between replicates | 1. Pipetting errors. | - Use calibrated pipettes and ensure accurate and consistent pipetting. - Prepare a master mix for the substrate and other reagents to minimize well-to-well variability. |
| 2. Incomplete homogenization of the tissue. | - Ensure the tissue is thoroughly homogenized to achieve a uniform suspension. | |
| Non-linear reaction kinetics | 1. Substrate depletion. | - If the reaction plateaus quickly, dilute the tissue homogenate to reduce the enzyme concentration. |
| 2. Enzyme instability. | - Ensure the assay buffer has the optimal pH and ionic strength for ACE2 activity. |
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin System (RAS) showing the role of ACE2 and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for measuring this compound activity in tissue homogenates.
References
Technical Support Center: Enhancing In Vivo Delivery of (R)-MLN-4760
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo delivery of (R)-MLN-4760.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and actionable solutions.
Question 1: My this compound formulation exhibits low bioavailability in vivo. What are the potential reasons and how can I improve it?
Answer:
Low oral bioavailability of this compound is likely attributable to its characteristics as a small molecule inhibitor, which often include poor aqueous solubility. For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluids to be absorbed.
Potential Causes:
-
Poor Aqueous Solubility: As a lipophilic compound, this compound likely has limited solubility in aqueous environments, which is a primary barrier to absorption.
-
Limited Permeability: The molecular structure of the compound might hinder its passage across the intestinal membrane.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.
Recommended Solutions:
-
Particle Size Reduction: Decreasing the particle size of this compound increases its surface area, which can enhance the dissolution rate.[1] Techniques like micronization and nanonization can be employed.
-
Formulation with Excipients:
-
Solubilizers: Incorporating surfactants and polymers can improve solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed by dissolving this compound in a mixture of oils, surfactants, and co-solvents. These systems form fine emulsions in the gastrointestinal tract, enhancing absorption.[1][2]
-
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate.[1][3] This can be achieved through techniques such as spray drying or hot-melt extrusion.
-
Complexation: Utilizing cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[1]
Question 2: I am observing significant off-target effects and rapid clearance of this compound in my animal models. How can I improve its delivery to the target site?
Answer:
Off-target toxicity and rapid clearance are common challenges in drug development. Enhancing the targeted delivery of this compound can improve its therapeutic efficacy while minimizing side effects.
Potential Causes:
-
Non-specific Biodistribution: The drug may distribute to non-target tissues, leading to toxicity.
-
Rapid Metabolism and Excretion: The compound may be quickly cleared from the body, reducing its therapeutic window.
Recommended Solutions:
-
Nanoparticle-Based Drug Delivery: Encapsulating this compound into nanoparticles can alter its pharmacokinetic profile, prolong its circulation time, and enable targeted delivery.[4]
-
Passive Targeting: Nanoparticles can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Active Targeting: The surface of the nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on target cells.
-
-
Prodrug Strategy: Modifying the chemical structure of this compound to create a prodrug can improve its solubility, permeability, and pharmacokinetic properties.[5] The prodrug is designed to be inactive and is converted to the active drug at the target site.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is the R-enantiomer of MLN-4760, a potent and selective inhibitor of angiotensin-converting enzyme 2 (ACE2).[6] It is considered the less active isomer of MLN-4760.[6]
What is the mechanism of action of MLN-4760?
MLN-4760 inhibits the enzymatic activity of ACE2, which is a key regulator of the renin-angiotensin system (RAS).[7][8] ACE2 is also the receptor for the SARS-CoV-2 virus to enter host cells. By inhibiting ACE2, MLN-4760 can modulate the RAS and potentially interfere with viral entry.[7][9]
What are the reported in vivo biodistribution and efficacy data for MLN-4760 and its derivatives?
Studies on radiofluorinated derivatives of MLN-4760 have provided insights into its in vivo behavior.
| Compound | Model | Organ/Tissue with Highest Uptake (%ID/g at 1h p.i.) | Reference |
| [¹⁸F]F-MLN-4760 | HEK-ACE2 xenografted nude mice | HEK-ACE2 xenografts (13 ± 2%), Kidneys | [7][10] |
| [¹⁸F]F-Aza-MLN-4760 | HEK-ACE2 xenografted nude mice | HEK-ACE2 xenografts (15 ± 2%), Kidneys | [7][10] |
In vivo studies have shown that MLN-4760 can block ACE2 activity, reversing the elevation of Angiotensin-(1-7) levels and the decline of Angiotensin II levels in mice.[11]
What are the IC₅₀ values for MLN-4760 and its derivatives?
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target | IC₅₀ | Reference |
| MLN-4760 | Human ACE2 | 0.44 nM | [8] |
| This compound | ACE2 | 8.4 µM | [6] |
| F-MLN-4760 | Human ACE2 | 3-fold higher than MLN-4760 | [7][10] |
| F-Aza-MLN-4760 | Human ACE2 | 7-fold higher than MLN-4760 | [7][10] |
Experimental Protocols
This section provides a general framework for key experiments based on methodologies reported in the literature for MLN-4760 and its derivatives.
Protocol 1: In Vivo Biodistribution Study of a Radiolabeled this compound Analog
-
Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with ¹⁸F).
-
Animal Model: Use appropriate animal models, such as nude mice bearing xenografts of cells expressing the target receptor (e.g., HEK-ACE2 cells).
-
Administration: Inject the radiolabeled compound intravenously into the tail vein of the mice.
-
Imaging: Perform PET/CT imaging at various time points post-injection (e.g., 15 min, 1h, 3h) to visualize the biodistribution of the compound.
-
Ex Vivo Biodistribution: At the end of the imaging study, euthanize the animals and collect major organs and tissues. Measure the radioactivity in each sample using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
Protocol 2: Preparation of a Nanoparticle Formulation of this compound
-
Polymer Selection: Choose a biocompatible and biodegradable polymer (e.g., PLGA, PLA).
-
Nanoparticle Formulation: Use a suitable method for nanoparticle preparation, such as the solvent evaporation/emulsification method.
-
Dissolve this compound and the polymer in an organic solvent.
-
Emulsify this organic phase in an aqueous phase containing a surfactant.
-
Evaporate the organic solvent to allow the formation of nanoparticles.
-
-
Characterization:
-
Measure the particle size and zeta potential using dynamic light scattering (DLS).
-
Determine the drug loading and encapsulation efficiency using techniques like HPLC.
-
Analyze the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
-
In Vitro Drug Release: Conduct drug release studies in a buffer solution mimicking physiological conditions to evaluate the release profile of this compound from the nanoparticles.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of targeted nanoparticles loaded with antiviral drugs for SARS-CoV-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. development-of-radiofluorinated-mln-4760-derivatives-for-pet-imaging-of-the-sars-cov-2-entry-receptor-ace2 - Ask this paper | Bohrium [bohrium.com]
- 10. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: (R)-MLN-4760 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of (R)-MLN-4760, a selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the experimental use of this compound for cytotoxicity assessment.
Q1: What is the mechanism of action of this compound and how does it induce cytotoxicity?
A1: this compound is the less active R-enantiomer of MLN-4760, a potent inhibitor of ACE2. ACE2 is a key enzyme in the Renin-Angiotensin System (RAS), where it degrades Angiotensin II (Ang II) to the protective peptide Angiotensin-(1-7). By inhibiting ACE2, this compound can lead to an accumulation of Ang II. Elevated levels of Ang II can bind to the Angiotensin II Type 1 Receptor (AT1R), triggering downstream signaling pathways that promote oxidative stress and inflammation, ultimately leading to programmed cell death, or apoptosis.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 14.29 mg/mL (33.36 mM).[1] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -20°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.
Q3: What is a typical working concentration range for this compound in cytotoxicity assays?
A3: The reported IC50 of this compound for ACE2 inhibition is 8.4 µM.[1] For cytotoxicity assays, a concentration range around this IC50 value and extending several-fold higher and lower is recommended to generate a dose-response curve. A typical starting range could be from 1 µM to 100 µM. The optimal concentration will depend on the cell type and the duration of the treatment.
Q4: I am observing high variability in my cytotoxicity assay results between replicates. What could be the cause?
A4: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before plating and use a consistent seeding density.
-
Pipetting errors: Use calibrated pipettes and ensure accurate and consistent dispensing of both cell suspension and the compound.
-
Compound precipitation: this compound, like many small molecules, may precipitate in aqueous media at high concentrations. Visually inspect your culture wells for any signs of precipitation. If observed, consider lowering the final DMSO concentration or using a different formulation.
-
Edge effects in multi-well plates: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Q5: My untreated control cells are showing low viability. What should I do?
A5: Low viability in control cells points to issues with your cell culture conditions rather than the compound itself. Check the following:
-
Cell health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Culture medium: Use the appropriate, pre-warmed culture medium and ensure it is not expired.
-
Incubation conditions: Verify that the incubator has the correct temperature (37°C), CO2 levels (typically 5%), and humidity.
Q6: I am not observing any significant cytotoxicity with this compound. What are the possible reasons?
A6: Several factors could contribute to a lack of cytotoxic effect:
-
Low ACE2 expression: The target cells may not express sufficient levels of ACE2 for the inhibitory effect of this compound to induce a cytotoxic response. Verify ACE2 expression in your cell line using techniques like Western blot or qPCR.
-
Insufficient incubation time: The cytotoxic effects may take time to manifest. Consider extending the treatment duration (e.g., from 24 hours to 48 or 72 hours).
-
Compound inactivity: Ensure that the compound has been stored correctly and that the stock solution is not degraded.
-
Cellular resistance: Some cell lines may have intrinsic resistance mechanisms to apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (ACE2 Inhibition) | 8.4 µM | [1] |
| Solubility in DMSO | 14.29 mg/mL (33.36 mM) | [1] |
| Storage (Solid) | -20°C | [2] |
| Storage (DMSO Stock) | -20°C for up to 6 months | [2] |
| Cell Line | Assay | Treatment Duration | Observed Effect |
| Human Mononuclear Cells (MNCs) | ACE2 Activity Assay | 1-4 hours | Isomer of MLN-4760 showed 28-fold selectivity for ACE2 over ACE |
| Human CD34+ Cells | ACE2 Activity Assay | 1-4 hours | Isomer of MLN-4760 showed 63-fold selectivity for ACE2 over ACE |
| Murine Heart and MNCs | ACE2 Activity Assay | 1-4 hours | Isomer of MLN-4760 showed 100- and 228-fold selectivity for ACE2, respectively |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is a measure of cytotoxicity.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of treated - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)) * 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Cell Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathway of this compound Induced Cytotoxicity
Caption: ACE2 inhibition by this compound leads to apoptosis.
General Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
References
Technical Support Center: (R)-MLN-4760 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the ACE2 inhibitor, (R)-MLN-4760.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the R-enantiomer of MLN-4760 and functions as a potent and highly selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1][2] Its mechanism of action involves binding to the active site of ACE2, thereby preventing the conversion of angiotensin II to angiotensin-(1-7).[1] This inhibition disrupts the normal function of the Renin-Angiotensin System (RAS).
Q2: What are the reported IC50 values for this compound and its racemate, and why do they vary?
The reported IC50, the half-maximal inhibitory concentration, for MLN-4760 and its enantiomers can vary based on the experimental setup, including the specific form of the enzyme used (e.g., recombinant human ACE2, murine heart tissue) and assay conditions. The (S,S)-enantiomer (MLN-4760) is significantly more potent than the (R)-enantiomer.
| Compound | Target | IC50 / pIC50 | Reference |
| MLN-4760 (racemate) | Human ACE2 | 0.44 nM | [1] |
| This compound | ACE2 | 8.4 µM | [2] |
| MLN-4760-B (isomer) | human mononuclear cells (huMNCs) ACE2 | 63% inhibition (28-fold selectivity over ACE) | [3] |
| MLN-4760-B (isomer) | human CD34+ cells ACE2 | 38% inhibition (63-fold selectivity over ACE) | [3] |
| MLN-4760-B (isomer) | murine heart ACE2 | pIC50 of 4.7±0.1 | [1] |
| MLN-4760-B (isomer) | murine mononuclear cells (muMNCs) ACE2 | pIC50 of 6.9±0.1 | [1] |
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound can be dissolved in DMSO.[1] Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years to maintain stability.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline may be required.[1]
Q4: Are there known off-target effects of MLN-4760?
While MLN-4760 is highly selective for ACE2, some studies have investigated its broader physiological impacts. For instance, in spontaneously hypertensive rats, long-term administration of a low dose of MLN-4760 was observed to have pro-obesogenic effects and to negatively affect the action of the ACE1 inhibitor captopril.[4][5] It is crucial to consider these potential systemic effects when designing and interpreting in vivo experiments.
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent assay conditions. IC50 values are highly dependent on the experimental setup.[6]
-
Solution: Standardize all assay parameters, including enzyme and substrate concentrations, incubation times and temperatures, and buffer composition. Ensure that the concentration of the fluorogenic substrate is kept consistent across all experiments.
-
-
Possible Cause: Pipetting errors, especially with small volumes.
-
Solution: Use calibrated pipettes and prepare master mixes for reagents to be added to multiple wells to ensure consistency.
-
-
Possible Cause: Instability of this compound in working solutions.
-
Solution: Prepare fresh working dilutions of this compound for each experiment from a frozen stock. Avoid prolonged storage of diluted solutions.
-
Issue 2: Low or no inhibitory activity observed.
-
Possible Cause: Use of the less active enantiomer. This compound is the less active isomer compared to the S,S-enantiomer (MLN-4760).[2]
-
Solution: Confirm the identity and purity of the compound. If high potency is required, consider using the more active racemate or the purified (S,S)-enantiomer.
-
-
Possible Cause: Degraded enzyme or inhibitor.
-
Solution: Use freshly thawed aliquots of both the ACE2 enzyme and the inhibitor. Avoid multiple freeze-thaw cycles.
-
-
Possible Cause: Incorrect assay buffer composition.
-
Solution: Ensure the assay buffer has the correct pH and contains necessary co-factors like zinc chloride (ZnCl2), as ACE2 is a zinc metalloproteinase.[7]
-
Issue 3: High background fluorescence in the assay.
-
Possible Cause: Autofluorescence of test compounds or components in the sample.
-
Solution: Run appropriate controls, including wells with all components except the enzyme, and wells with the test compound alone, to measure and subtract background fluorescence.
-
-
Possible Cause: Contamination of reagents or plates.
-
Solution: Use high-quality, sterile reagents and plates. Ensure that the DMSO used to dissolve the compound is of high purity and free of contaminants.
-
Experimental Protocols
Detailed Methodology for a Fluorometric ACE2 Inhibition Assay
This protocol is a synthesized example based on commonly used methods for assessing ACE2 activity.[8][9][10]
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer containing 50 mM MES, 300 mM NaCl, 10 µM ZnCl2, and 0.01% Triton X-100, with a pH of 6.5.[7]
- ACE2 Enzyme Solution: Dilute recombinant human ACE2 in assay buffer to the desired final concentration (e.g., 0.2 nM).[8] Keep on ice.
- Fluorogenic Substrate Solution: Prepare the ACE2 substrate (e.g., Mca-APK(Dnp)) in assay buffer to the desired final concentration (e.g., 15 µM).[8] Protect from light.
- This compound Stock and Working Solutions: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of dilutions in assay buffer to achieve the desired final concentrations for the inhibition curve.
2. Assay Procedure:
- In a 96-well or 1536-well black plate, add a small volume (e.g., 25 nL) of the diluted this compound solutions or DMSO (for control wells) using an acoustic dispenser or calibrated pipettes.[8]
- Add the ACE2 enzyme solution to each well (except for the no-enzyme control) and incubate for 15 minutes at room temperature.[8]
- Initiate the reaction by adding the fluorogenic substrate solution to all wells.
- Immediately measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 320/420 nm or 340/440 nm).[8][10]
- Continue to monitor the fluorescence at regular intervals (e.g., every 5 minutes) for a set period (e.g., 60 minutes) to determine the reaction kinetics.
3. Data Analysis:
- Subtract the background fluorescence (from no-enzyme or inhibitor-only controls) from all readings.
- Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
- Normalize the data, setting the uninhibited control (DMSO) to 100% activity and a saturating concentration of a known potent inhibitor (like the S,S-enantiomer of MLN-4760) as 0% activity.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE2.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760-Benefit or Detriment in Essential Hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ACE2 enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Fluorescence-Based Measurements of Membrane-Bound Angiotensin Converting Enzyme 2 Activity Using Xenopus Laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
(R)-MLN-4760 vs DX600 ACE2 inhibition.
An Objective Comparison of (R)-MLN-4760 and DX600 for Angiotensin-Converting Enzyme 2 (ACE2) Inhibition
Introduction
Angiotensin-converting enzyme 2 (ACE2) is a critical metalloenzyme within the Renin-Angiotensin System (RAS), playing a key role in cardiovascular regulation. It also serves as the primary cellular entry point for coronaviruses, including SARS-CoV-2. Consequently, the development of potent and selective ACE2 inhibitors is of significant interest for both cardiovascular research and antiviral therapies. This guide provides a detailed comparison of two prominent ACE2 inhibitors: this compound, a small molecule inhibitor, and DX600, a peptide-based inhibitor. This comparison is based on their inhibitory potency, selectivity, and the experimental methodologies used for their characterization.
Mechanism of Action
This compound is the less active R-enantiomer of the potent and selective ACE2 inhibitor MLN-4760.[1] The more potent S-isomer is often referred to as MLN-4760-B.[2][3] For the purpose of a robust comparison, this guide will focus on the highly potent form, generally cited as MLN-4760, which has an IC50 in the nanomolar range. MLN-4760 is a cell-permeable, small-molecule inhibitor that binds directly to the active site of the ACE2 enzyme.[4][5] This binding is driven by interactions with the zinc ion (Zn²⁺) and surrounding residues within the enzyme's catalytic domain, which effectively blocks the hydrolysis of its natural substrate, Angiotensin II.[4] Molecular dynamics studies have shown that MLN-4760 binding significantly alters the conformation of the ACE2 protein.[5] It is effective against both human and murine ACE2.[6][7]
DX600 is a 26-amino acid peptide inhibitor that was identified through phage display library screening.[8][9] It demonstrates high affinity and specificity for ACE2.[8] Unlike MLN-4760, DX600 exhibits a mixed competitive and non-competitive mechanism of inhibition. Its structure includes an intramolecular disulfide bridge, which creates a constrained loop that fits into the active site of ACE2, forming a stable complex.[10][11] A key characteristic of DX600 is its species-specific inhibitory activity; it is significantly more potent against human ACE2 than rodent ACE2.[6][12]
Quantitative Data Comparison
The following table summarizes the inhibitory potency and selectivity of MLN-4760 and DX600 against ACE2. It is important to note that the racemic mixture of MLN-4760 and its isomers show different efficacies and selectivities. MLN-4760-B is the more potent and selective isomer for ACE2.[2][3]
| Parameter | Inhibitor | Species/Cell Type | Value | Reference |
| IC₅₀ | MLN-4760 (Potent form) | Human Recombinant ACE2 | 0.44 nM | [13][14] |
| This compound (Less active isomer) | Human Recombinant ACE2 | 8.4 µM | [1] | |
| MLN-4760-B (Isomer) | Human Recombinant ACE2 | pIC₅₀: 8.01 ± 0.1 | [15] | |
| DX600 | Human Recombinant ACE2 | pIC₅₀: 8.0 ± 0.1 (47% inhibition) | [15] | |
| DX600 | Human Mononuclear Cells (MNCs) | pIC₅₀: 6.5 ± 0.1 (42% inhibition) | [15] | |
| DX600 | Rodent ACE2 | ~1.3 µM | [12] | |
| Kᵢ | MLN-4760 | Human Recombinant ACE2 | 0.44 nM | [11] |
| DX600 | Human Recombinant ACE2 | 2.8 nM | [11] | |
| DX600 | Human ACE2 | 0.040 ± 0.005 µM | [12] | |
| DX600 | Mouse ACE2 | 0.36 ± 0.03 µM | [12] | |
| DX600 | Rat ACE2 | 0.49 ± 0.06 µM | [12] | |
| Kₑ | DX600 | Human Recombinant ACE2 | 1.3 nM | |
| Selectivity | MLN-4760-B | Human CD34+ Cells | 63-fold selective for ACE2 over ACE | [2][3] |
| MLN-4760-B | Murine Heart | 100-fold selective for ACE2 over ACE | [2][3] | |
| MLN-4760-B | Murine MNCs | 228-fold selective for ACE2 over ACE | [2][3] | |
| DX600 | N/A | Does not cross-react with ACE | [16] |
pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ indicates greater potency.
Experimental Protocols
ACE2 Inhibition Assay (Fluorometric Method)
A common method to determine the inhibitory activity of compounds like MLN-4760 and DX600 is a fluorometric enzyme assay.[17]
-
Reagent Preparation :
-
Assay Buffer : Prepare a 1X assay buffer from a 10X stock solution by diluting with ultrapure water.[17]
-
ACE2 Enzyme : Thaw and dilute recombinant human ACE2 enzyme to the desired concentration in 1X Assay Buffer immediately before use.[17]
-
Substrate Solution : Prepare the working substrate solution by diluting a stock of a fluorogenic substrate, such as Mca-APK(Dnp), in 1X Assay Buffer.[17]
-
Inhibitor Solutions : Prepare serial dilutions of the test inhibitors (this compound, DX600) and any positive controls in the appropriate solvent (e.g., DMSO).[17]
-
-
Assay Procedure :
-
The assay is typically performed in a 96-well plate format.[18]
-
Add Assay Buffer, diluted ACE2 enzyme, and the inhibitor solution to the designated wells (in triplicate).[17]
-
Include control wells: "100% Initial Activity" wells (enzyme, buffer, solvent only) and "Background" wells (buffer, solvent only).[17]
-
Pre-incubate the plate at room temperature or 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader with an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[17]
-
-
Data Analysis :
-
Calculate the rate of reaction for each well.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate of 100% Activity Control - Rate of Inhibitor Well) / Rate of 100% Activity Control] x 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the direct binding kinetics (on/off-rates and Kᴅ) of an inhibitor to its target protein.[19][20]
-
Chip Preparation : Covalently immobilize recombinant ACE2 onto the surface of a sensor chip.[20]
-
Binding Measurement : Inject a series of concentrations of the inhibitor (e.g., MLN-4760 or DX600) over the sensor chip surface.
-
Data Acquisition : The SPR instrument detects changes in the refractive index at the chip surface as the inhibitor binds to and dissociates from the immobilized ACE2, generating a sensorgram.[19]
-
Analysis : Analyze the sensorgram data to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ), where Kᴅ = kd/ka.[20]
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of an Inhibitor on the ACE2-Receptor Binding Domain of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ahajournals.org [ahajournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel peptide inhibitors of angiotensin-converting enzyme 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic 68Ga-Labeled Peptides for Specific Detection of Human Angiotensin-Converting Enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Species-specific inhibitor sensitivity of angiotensin-converting enzyme 2 (ACE2) and its implication for ACE2 activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Repurposed ACE2 Inhibitors: SARS-CoV-2 Entry Blockers of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Angiotensin converting enzyme 2 (ACE2) inhibition assay [bio-protocol.org]
- 19. journals.asm.org [journals.asm.org]
- 20. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of (R)-MLN-4760 and Captopril Selectivity
In the landscape of pharmacological research, particularly concerning the renin-angiotensin system (RAS), the precise selectivity of enzyme inhibitors is paramount for therapeutic efficacy and safety. This guide provides a detailed comparison of the selectivity profiles of two key compounds: (R)-MLN-4760, an inhibitor of angiotensin-converting enzyme 2 (ACE2), and captopril, a widely-used inhibitor of angiotensin-converting enzyme (ACE). This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their investigative pursuits.
Executive Summary
This compound and captopril exhibit distinct and highly specific inhibitory activities. This compound is a selective inhibitor of ACE2, with its racemate, MLN-4760, demonstrating high potency for ACE2 and significantly lower activity against ACE. Conversely, captopril is a potent and established inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to angiotensin II. The available data underscores a clear differentiation in their primary targets within the RAS, highlighting their utility in distinct areas of cardiovascular and related research.
Quantitative Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of this compound, its more active racemate MLN-4760, and captopril against their respective target enzymes and other related peptidases.
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | Human ACE2 | 8.4 µM | |
| MLN-4760 (racemate) | Human ACE2 | 0.44 nM | |
| Human testicular ACE | >100 µM | ||
| Bovine Carboxypeptidase A | 27 µM | ||
| Captopril | Angiotensin-Converting Enzyme (ACE) | Potent, competitive inhibitor | |
| AcSDKP hydrolysis by ACE | More potent than Angiotensin I hydrolysis inhibition |
Note: this compound is the less active isomer of MLN-4760. The racemate, MLN-4760, shows over 5000-fold selectivity for ACE2 versus human testicular ACE. Studies on different isomers of MLN-4760 have shown varying selectivity for ACE2 over ACE in different cell types, with isomer B demonstrating 28-fold selectivity in human mononuclear cells and even higher selectivity in murine cells. Captopril's potency against ACE is well-established, though specific IC50 values can vary depending on the assay conditions. Some studies indicate its selectivity can be substrate-dependent.
Signaling Pathway Context
The diagram below illustrates the renin-angiotensin system and the points of intervention for both this compound and captopril, providing a visual context for their distinct mechanisms of action.
Caption: The Renin-Angiotensin System with inhibitor actions.
Experimental Methodologies
The determination of inhibitor selectivity relies on robust and reproducible experimental protocols. Below are outlines of typical methodologies used to assess the inhibitory activity of compounds like this compound and captopril.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
A common method to determine ACE inhibitory activity involves the use of a synthetic substrate, such as Hippuryl-Histidyl-Leucine (HHL).
-
Reagent Preparation:
-
Prepare a solution of ACE (e.g., from rabbit lung) in a suitable buffer (e.g., sodium borate buffer, pH 8.3).
-
Dissolve the substrate HHL in the same buffer.
-
Prepare various concentrations of the inhibitor (e.g., captopril).
-
-
Enzymatic Reaction:
-
Pre-incubate the ACE solution with the inhibitor solution (or buffer for control) for a defined period (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding the HHL substrate solution and incubate for a specific duration (e.g., 30-60 minutes) at 37°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction, often by adding a strong acid (e.g., HCl) or by heat inactivation.
-
The product of the reaction, hippuric acid (HA), is then extracted using an organic solvent like ethyl acetate.
-
The amount of HA is quantified, typically by measuring its absorbance using a UV-Visible spectrophotometer at 228 nm or by using High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated by comparing the amount of HA produced in the presence of the inhibitor to the amount produced in the control reaction.
-
The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
ACE2 Inhibition Assay
The inhibitory activity against ACE2 is often measured using a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare a solution of recombinant human ACE2 (rhACE2) in an appropriate assay buffer.
-
Prepare a fluorogenic substrate, such as 7-Mca-YVADAPK(Dnp), or a similar quenched fluorescent peptide.
-
Prepare serial dilutions of the inhibitor (e.g., this compound).
-
-
Enzymatic Reaction:
-
In a microplate, combine the rhACE2 solution with the inhibitor at various concentrations.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Detection:
-
The cleavage of the substrate by ACE2 results in an increase in fluorescence.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the uninhibited control.
-
The IC50 value is determined by fitting the dose-response data to a suitable equation.
-
Experimental Workflow Visualization
The following diagram outlines a generalized workflow for assessing the selectivity of an enzyme inhibitor.
Caption: Generalized workflow for inhibitor selectivity screening.
Conclusion
The data presented clearly delineates the distinct selectivity profiles of this compound and captopril. This compound and its racemate are highly selective inhibitors of ACE2, making them valuable tools for investigating the physiological and pathological roles of this enzyme. In contrast, captopril is a potent inhibitor of ACE, and its clinical efficacy in treating hypertension and heart failure is well-documented. The differential selectivity of these two compounds underscores the importance of targeted enzyme inhibition in the modulation of the renin-angiotensin system. For researchers, the choice between these inhibitors will be dictated by the specific enzyme and pathway under investigation.
(R)-MLN-4760: A Comparative Guide to Its Cross-reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of (R)-MLN-4760, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). The information presented herein is intended to assist researchers in evaluating the selectivity of this compound and its potential for off-target effects.
Executive Summary
This compound is a highly potent inhibitor of human ACE2 with a reported IC50 value in the nanomolar range. Its selectivity has been evaluated against a limited number of related proteases, demonstrating a significant preference for ACE2. This guide summarizes the available quantitative data on its cross-reactivity, provides detailed experimental protocols for assessing its inhibitory activity, and presents a visualization of the relevant biological pathway.
Data Presentation: Cross-reactivity of this compound
The following table summarizes the known inhibitory activities of this compound against its primary target, ACE2, and other proteases. The data clearly indicates a high degree of selectivity for ACE2.
| Protease Target | Organism | IC50 | Selectivity vs. human ACE2 |
| Angiotensin-Converting Enzyme 2 (ACE2) | Human | 0.44 nM | - |
| Angiotensin-Converting Enzyme (ACE) (testicular) | Human | >100 µM | >227,000-fold |
| Carboxypeptidase A | Bovine | 27 µM | ~61,000-fold |
Experimental Protocols
This section details the methodology for a common in vitro assay used to determine the inhibitory activity of compounds against ACE2.
ACE2 Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of ACE2 by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human ACE2 enzyme
-
This compound or other test compounds
-
Fluorogenic ACE2 substrate: Mca-YVADAPK(Dnp)-OH (7-methoxycoumarin-4-yl)acetyl-Tyr-Val-Ala-Asp-Ala-Pro-Lys(2,4-dinitrophenyl)-OH)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 µM ZnCl₂, 0.01% Brij-35, pH 7.5
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant human ACE2 enzyme to the desired concentration in the assay buffer. Prepare the ACE2 substrate solution in the assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add 20 µL of the compound dilutions. b. Add 40 µL of the diluted ACE2 enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes. d. Initiate the enzymatic reaction by adding 40 µL of the ACE2 substrate solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm. Continue to read the fluorescence every 5 minutes for a total of 60 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. b. Plot the reaction rate against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing protease cross-reactivity and the signaling pathway of the Renin-Angiotensin System, where ACE2 plays a crucial role.
Caption: Experimental workflow for protease cross-reactivity assessment.
Caption: The Renin-Angiotensin System and the role of ACE2.
A Comparative Guide to the Efficacy of (R)-MLN-4760 and Other ACE2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic inhibitory efficacy of (R)-MLN-4760 against other known Angiotensin-Converting Enzyme 2 (ACE2) inhibitors. The data presented is compiled from published experimental studies to assist researchers in selecting the appropriate tools for their investigations into the renin-angiotensin system and its role in various physiological and pathological processes.
Executive Summary
Angiotensin-Converting Enzyme 2 (ACE2) is a critical metalloenzyme in the renin-angiotensin system (RAS), primarily known for its role in converting angiotensin II to angiotensin-(1-7), thereby counterbalancing the vasoconstrictive and pro-inflammatory effects of the classical ACE/Ang II/AT1R axis. Its significance has been further highlighted as the primary receptor for the entry of coronaviruses, including SARS-CoV-2, into host cells.
This guide focuses on the comparative efficacy of three key ACE2 inhibitors:
-
This compound: The less active enantiomer of the potent ACE2 inhibitor MLN-4760.
-
MLN-4760 (racemic): A potent and selective small-molecule inhibitor of human ACE2.
-
DX600: A selective peptide-based inhibitor of ACE2.
The data demonstrates that while the racemic mixture of MLN-4760 is a highly potent inhibitor of human ACE2, its (R)-enantiomer, this compound, exhibits significantly lower activity. In direct comparisons, DX600 has been shown to be more selective for ACE2 over ACE, but less efficacious than the more active isomer of MLN-4760.
Quantitative Efficacy Comparison
The following table summarizes the key quantitative data on the inhibitory potency of this compound, MLN-4760 (racemic), and DX600 against ACE2. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Target Enzyme | Parameter | Value | Species | Reference |
| This compound | ACE2 | IC50 | 8.4 µM | - | |
| MLN-4760 (racemic) | Human ACE2 | IC50 | 0.44 nM | Human | [1][2][3][4] |
| Human Testicular ACE | IC50 | >100 µM | Human | [1][3][4] | |
| Bovine Carboxypeptidase A | IC50 | 27 µM | Bovine | [1][3][4] | |
| DX600 | ACE2 | Ki | 2.8 nM | - | [5] |
| ACE2 | KD | 1.3 nM | - | [6] |
Note on MLN-4760 Isomers: MLN-4760 is a racemic mixture of two diastereomers. The commercially available and more active isomer is often referred to as MLN-4760-B[7]. A study by Joshi et al. (2016) found that DX600 was less efficacious in inhibiting ACE2 compared to MLN-4760-B in various human and murine cell types[7].
Experimental Protocols
The following is a generalized protocol for a fluorometric in vitro ACE2 inhibition assay, a common method for determining the efficacy of ACE2 inhibitors. This protocol is based on methodologies described in the cited literature and commercial assay kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human ACE2.
Materials:
-
Recombinant Human ACE2
-
ACE2 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 µM ZnCl2, 0.05% BSA)
-
Fluorogenic ACE2 Substrate: Mca-Ala-Pro-Lys(Dnp)-OH (Mca-APK(Dnp))
-
Test Inhibitor (e.g., this compound)
-
Positive Control Inhibitor (e.g., MLN-4760)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~320-330 nm, Emission: ~390-420 nm)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor and control inhibitor in DMSO.
-
Perform serial dilutions of the inhibitors in ACE2 Assay Buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Enzyme Preparation:
-
Dilute the recombinant human ACE2 in cold ACE2 Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay duration.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank wells: Assay Buffer only.
-
Control wells (No inhibitor): ACE2 enzyme and Assay Buffer (with the same final concentration of DMSO as the inhibitor wells).
-
Inhibitor wells: ACE2 enzyme and the desired concentration of the test inhibitor.
-
Positive control wells: ACE2 enzyme and a known concentration of the positive control inhibitor.
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Prepare the ACE2 substrate working solution by diluting the Mca-APK(Dnp) stock in ACE2 Assay Buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells using the formula: % Inhibition = 100 * (1 - (Rate with inhibitor / Rate without inhibitor))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the renin-angiotensin signaling pathway and a typical experimental workflow for assessing ACE2 inhibitor efficacy.
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
Caption: Workflow for an in vitro ACE2 inhibition assay.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MLN-4760|COVID-19|SARS-COV-2 |ACE2 inhibitor [dcchemicals.com]
- 5. abcam.cn [abcam.cn]
- 6. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Target Engagement of (R)-MLN-4760: A Comparative Guide
For researchers, scientists, and drug development professionals, validating that a therapeutic candidate reaches and interacts with its intended target within a living organism is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the in vivo target engagement of (R)-MLN-4760, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), with alternative compounds. Experimental data, detailed protocols, and visual diagrams are presented to facilitate a comprehensive understanding.
This compound is a widely used tool compound for studying the physiological and pathological roles of ACE2. Its high affinity and selectivity make it a valuable probe for in vivo studies. This guide will delve into the data supporting its target engagement and compare it with other available molecules.
Comparative Analysis of ACE2 Inhibitors
The following table summarizes the in vitro potency of this compound and its alternatives. While in vitro data is a primary indicator, in vivo performance is paramount for preclinical and clinical success.
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | Human ACE2 | 0.44 nM | >5000-fold vs. ACE and Carboxypeptidase A | [1][2] |
| DX600 | Human ACE2 | - | More selective for ACE2 than this compound, but less efficacious | [3] |
| [18F]F-MLN-4760 | Human ACE2 | 3-fold higher than MLN-4760 | Binds specifically and selectively to ACE2 | [4][5] |
| [18F]F-Aza-MLN-4760 | Human ACE2 | 7-fold higher than MLN-4760 | Binds specifically and selectively to ACE2 | [4][5] |
In Vivo Validation of Target Engagement
Positron Emission Tomography (PET) imaging using radiolabeled tracers is a powerful technique for directly visualizing and quantifying target engagement in vivo. Studies utilizing 18F-labeled derivatives of MLN-4760 have successfully demonstrated target engagement in animal models.
Biodistribution of Radiolabeled MLN-4760 Derivatives
The biodistribution of [18F]F-MLN-4760 and [18F]F-Aza-MLN-4760 was assessed in mice bearing HEK-ACE2 xenografts. The data demonstrates specific accumulation in ACE2-expressing tissues.
| Radiotracer | Tissue | Uptake (%ID/g at 1h p.i.) | Reference |
| [18F]F-MLN-4760 | HEK-ACE2 Xenograft | 13 ± 2 | [5] |
| HEK-ACE Xenograft | < 0.3 | [5] | |
| Kidneys | 5.1 ± 1.5 | [4] | |
| Heart | - | [4] | |
| [18F]F-Aza-MLN-4760 | HEK-ACE2 Xenograft | 15 ± 2 | [5] |
| HEK-ACE Xenograft | < 0.3 | [5] | |
| Kidneys | 2.2 ± 0.6 | [4] | |
| 18F-MLN-4760 | Kidneys | 4.73 ± 0.58 (at 30 min p.i.) | [6] |
| Heart | 3.26 ± 0.28 (at 30 min p.i.) | [6] |
p.i. = post-injection
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the Renin-Angiotensin System (RAS) pathway where ACE2 plays a crucial role, and a general workflow for in vivo target engagement validation using PET imaging.
Caption: The Renin-Angiotensin System (RAS) showing the central role of ACE2 and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo target engagement validation using PET imaging.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
In Vivo Biodistribution Studies in Xenograft-Bearing Mice
-
Animal Model: Humanized ACE2 mice are injected with human embryonic kidney (HEK) cells engineered to overexpress ACE2 (HEK-ACE2) to form xenografts. A control group is injected with HEK cells that do not overexpress ACE2 (HEK-ACE).
-
Radiotracer Injection: Mice are injected intravenously (e.g., via the lateral tail vein) with the radiolabeled compound (e.g., 18F-MLN-4760) under anesthesia.
-
Tissue Harvesting: At predetermined time points post-injection (e.g., 30 minutes, 1 hour, 3 hours), the animals are euthanized. Organs of interest (including the tumor xenografts, heart, lungs, kidneys, liver, etc.) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.
-
Data Analysis: The tissue uptake is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the quantification of radiotracer accumulation in different tissues, with high uptake in ACE2-expressing tissues indicating target engagement.[5][6]
PET/CT Imaging
-
Animal Preparation and Injection: Similar to biodistribution studies, tumor-bearing mice are anesthetized and injected with the radiotracer.
-
Imaging: At specific time points after injection, whole-body scans are acquired using a PET/CT scanner. This allows for non-invasive visualization of radiotracer distribution in real-time.
-
Image Analysis: The PET images are reconstructed and can be co-registered with CT scans for anatomical reference. Regions of interest (ROIs) are drawn over various organs and the tumor to quantify the radioactivity concentration, often expressed as Standardized Uptake Value (SUV).
-
Blocking Studies: To confirm specificity, a cohort of animals can be pre-injected with an excess of the non-radiolabeled compound (e.g., MLN-4760) to block the target sites. A significant reduction in radiotracer uptake in the target tissues in the blocked group compared to the unblocked group confirms specific binding.[7]
Conclusion
The available data strongly supports the in vivo target engagement of this compound and its derivatives. The use of radiolabeled versions in PET imaging provides direct and quantifiable evidence of target interaction in a living organism. While alternatives like DX600 exist, this compound remains a well-validated and potent tool for researchers studying ACE2. The fluorinated derivatives, particularly [18F]F-MLN-4760, have shown excellent promise for non-invasive imaging of ACE2 expression and target engagement, paving the way for further preclinical and potentially clinical applications. This guide provides a foundational understanding for researchers to design and interpret their in vivo studies targeting ACE2.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An ACE2 PET imaging agent derived from 18F/Cl exchange of MLN-4760 under phase transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Orthogonal Methods for Confirming (R)-MLN-4760 Effects on Angiotensin-Converting Enzyme 2 (ACE2)
A Comparative Guide for Researchers
This guide provides a comprehensive overview of orthogonal experimental methods to validate the inhibitory effects of (R)-MLN-4760 on its target, angiotensin-converting enzyme 2 (ACE2). This compound is the less active enantiomer of the potent and selective ACE2 inhibitor, MLN-4760. The use of orthogonal methods, which rely on different physical principles, is crucial for robustly confirming the on-target activity of a compound and ruling out potential artifacts.
The primary molecular target of MLN-4760 is human ACE2, a zinc metalloprotease that plays a key role in the renin-angiotensin system and serves as the cellular entry receptor for the SARS-CoV-2 virus. The active (S)-enantiomer, MLN-4760, exhibits a half-maximal inhibitory concentration (IC50) of 0.44 nM against human ACE2, while the (R)-enantiomer, this compound, is significantly less potent with an IC50 of 8.4 μM[1][2]. This guide will detail biochemical, biophysical, cellular, and in vivo assays that can be employed to confirm this differential activity and validate the mechanism of action.
Signaling Pathway of ACE2 in the Renin-Angiotensin System
The diagram below illustrates the central role of ACE2 in the renin-angiotensin system (RAS), where it counteracts the actions of angiotensin-converting enzyme (ACE). ACE converts angiotensin I to the vasoconstrictor angiotensin II, while ACE2 cleaves angiotensin II to produce the vasodilatory peptide angiotensin-(1-7).
Caption: The role of ACE2 in the renin-angiotensin system and its inhibition by this compound.
Comparison of Orthogonal Methods
The following table summarizes the key orthogonal methods for validating the effects of this compound on ACE2. Each method provides a different line of evidence to confirm the compound's activity.
| Method | Principle | Key Parameters | This compound (Expected Outcome) | MLN-4760 (Active Enantiomer) |
| Biochemical Assay: Fluorometric | Measures the enzymatic cleavage of a synthetic fluorogenic peptide substrate by purified ACE2. | IC50 | High µM range (e.g., 8.4 µM)[1] | Sub-nM range (e.g., 0.44 nM)[2] |
| Biochemical Assay: Mass Spectrometry | Quantifies the conversion of the natural substrate (Angiotensin II) to its product (Angiotensin-(1-7)) by ACE2. | IC50 | High µM range | Low nM range (e.g., 3 nM)[3][4][5] |
| Biophysical Assay: Surface Plasmon Resonance (SPR) | Measures the direct binding of the compound to immobilized ACE2, determining binding affinity and kinetics. | Dissociation Constant (KD) | High µM KD (weak binding) | Low nM KD (~1 nM)[6] |
| Cellular Assay: Pseudovirus Entry | Quantifies the entry of a reporter virus pseudotyped with the SARS-CoV-2 spike protein into ACE2-expressing cells. | EC50 | High µM range | Low nM range |
| In Vivo Assay: Animal Models | Measures the effect of the compound on ACE2 activity in tissues and physiological responses in animal models. | Reduction in tissue ACE2 activity, changes in blood pressure or other physiological markers. | Minimal effect at typical doses. | Significant reduction in ACE2 activity[7]. |
Detailed Experimental Protocols
Biochemical Assay: Fluorometric Method
This assay measures the inhibition of purified recombinant human ACE2 (rhACE2) activity using a fluorogenic substrate.
Experimental Workflow:
Caption: Workflow for the fluorometric ACE2 inhibition assay.
Protocol:
-
Reagents and Materials:
-
Procedure:
-
Prepare serial dilutions of this compound and MLN-4760 in assay buffer.
-
Add 20 µL of diluted rhACE2 to each well of the microplate.
-
Add 10 µL of the inhibitor dilutions to the respective wells. For control wells, add 10 µL of assay buffer.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 70 µL of the fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity kinetically for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence curves).
-
Determine the percent inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Biophysical Assay: Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the direct binding interaction between an inhibitor and its protein target in real-time.
Experimental Workflow:
Caption: Workflow for the Surface Plasmon Resonance (SPR) binding assay.
Protocol:
-
Reagents and Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human ACE2 (rhACE2)
-
This compound and MLN-4760
-
Amine coupling reagents (EDC, NHS) and blocking agent (ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize rhACE2 onto the activated surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
Prepare serial dilutions of this compound and MLN-4760 in running buffer.
-
Inject the inhibitor solutions over the rhACE2-immobilized surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units) during the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Perform a global fit of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Cellular Assay: Pseudovirus Entry Assay
This assay assesses the ability of an inhibitor to block the entry of a non-replicating virus pseudotyped with the SARS-CoV-2 spike protein into cells expressing ACE2.
Experimental Workflow:
Caption: Workflow for the pseudovirus entry inhibition assay.
Protocol:
-
Reagents and Materials:
-
ACE2-expressing cell line (e.g., HEK293T-ACE2 or Calu-3)[10][11]
-
Lentiviral particles pseudotyped with SARS-CoV-2 Spike protein and carrying a reporter gene (e.g., luciferase)
-
This compound and MLN-4760
-
Cell culture medium and supplements
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed ACE2-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and MLN-4760 in cell culture medium.
-
Remove the old medium from the cells and add the inhibitor dilutions.
-
Incubate for 1 hour at 37°C.
-
Add the Spike-pseudotyped lentivirus to each well.
-
Incubate for 48-72 hours at 37°C.
-
-
Data Analysis:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition of viral entry for each inhibitor concentration relative to the virus-only control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the half-maximal effective concentration (EC50).
-
By employing these orthogonal methods, researchers can confidently validate the inhibitory activity of this compound on ACE2 and accurately characterize its potency relative to its more active enantiomer, MLN-4760. This multi-faceted approach provides a robust foundation for structure-activity relationship studies and further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. New mass spectrometric assay for angiotensin-converting enzyme 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Murine Recombinant ACE2: Effect on Angiotensin II Dependent Hypertension and Distinctive ACE2 Inhibitor Characteristics on rodent and human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Assay for Identifying Diverse Antagonists of the Binding Interaction between the ACE2 Receptor and the Dynamic Spike Proteins of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angiotensin I Converting Enzyme 2(ACE2)Activity Fluorescence Assay Kit - Elabscience® [elabscience.com]
A Comparative Guide to the Enantiomeric Purity and Effects of (R)-MLN-4760
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enantiomeric purity of MLN-4760, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), and its effects. As the therapeutic efficacy and potential off-target effects of chiral molecules are often enantiomer-specific, understanding the distinct properties of each MLN-4760 stereoisomer is critical for accurate research and development. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways and workflows.
Introduction to MLN-4760 and Chirality
MLN-4760 is a small molecule inhibitor of ACE2, a key enzyme in the renin-angiotensin system (RAS) and the cellular receptor for the SARS-CoV-2 virus. The synthesis of MLN-4760 results in a racemic mixture of diastereomers due to the presence of two chiral centers in its structure. The most biologically active form is widely reported to be the (S,S)-diastereoisomer. For the purposes of this guide, we will compare the highly potent (S,S)-enantiomer with its less active counterparts, collectively referred to here as other stereoisomers, including those that would be designated with an (R) configuration at one or both chiral centers.
The synthesis of MLN-4760 typically produces two primary diastereomers, referred to in some studies as Isomer A and Isomer B, in a 75:25 ratio.[1] The commercially available purified form is often Isomer B.[1]
Comparative Efficacy and Selectivity
Experimental data demonstrates significant differences in the biological activity between the diastereomers of MLN-4760. The following table summarizes the inhibitory potency and selectivity of the racemic mixture and its separated isomers against human recombinant ACE2 (rhACE2) and ACE (rhACE).
| Compound | Inhibition of rhACE2 | Inhibition of rhACE | Selectivity for ACE2 over ACE |
| Racemic MLN-4760 | High | Moderate | Moderate |
| MLN-4760-A | Lower efficacy than racemate | Moderate | Poor |
| MLN-4760-B ((S,S)-isomer) | High efficacy (pIC50 of 6.3 in muLin(-) cells) | Low | High (28-fold in huMNCs, 63-fold in huCD34+ cells, 100-fold in mu-heart, 228-fold in muMNCs) |
Table 1: Comparative activity of MLN-4760 isomers. Data compiled from a study evaluating ACE2 and ACE inhibition in human and murine bone marrow-derived cells.[2]
These findings highlight that MLN-4760-B, the (S,S)-isomer, is not only a potent inhibitor of ACE2 but also exhibits significantly greater selectivity for ACE2 over the related enzyme ACE compared to the racemic mixture and Isomer A.[2] This high selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.
Experimental Protocols
Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the different stereoisomers of MLN-4760 to determine the enantiomeric purity of a sample.
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.
Methodology:
-
Column Selection: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative CSP, is a common choice for separating a wide range of chiral compounds.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve the best separation. For MLN-4760, which has acidic and basic moieties, the addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can improve peak shape and resolution.
-
Sample Preparation: Dissolve a known concentration of the MLN-4760 sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible results.
-
Detection: UV detection at a wavelength where MLN-4760 has strong absorbance (e.g., 220-280 nm).
-
-
Data Analysis: The enantiomeric purity is calculated by determining the peak area of each isomer. The percentage of the desired enantiomer is calculated as: (Area of desired enantiomer peak / Total area of all isomer peaks) x 100%.
ACE2 Inhibition Assay using a Fluorescent Substrate
Objective: To determine the inhibitory potency (e.g., IC50 value) of MLN-4760 stereoisomers against ACE2.
Principle: This assay utilizes a synthetic peptide substrate for ACE2 that is quenched by a fluorophore. Cleavage of the substrate by ACE2 results in a fluorescent signal that can be measured. The presence of an ACE2 inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the fluorescent signal.
Methodology:
-
Reagents:
-
Recombinant human ACE2 (rhACE2)
-
Fluorescent ACE2 substrate (e.g., Mca-YVADAPK(Dnp)-OH)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2)
-
MLN-4760 isomers (dissolved in DMSO)
-
-
Assay Procedure:
-
Prepare a serial dilution of the MLN-4760 isomers.
-
In a 96-well microplate, add the assay buffer, rhACE2, and the MLN-4760 isomer dilutions.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent ACE2 substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of ACE2 inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Binding Affinity Determination by Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity (KD) and kinetics (ka and kd) of MLN-4760 stereoisomers to ACE2.
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., ACE2) is immobilized on the chip, and the other molecule (the analyte, e.g., MLN-4760) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is measured in real-time.
Methodology:
-
Chip Preparation: Immobilize rhACE2 onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of the MLN-4760 isomers in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement:
-
Inject the different concentrations of the MLN-4760 isomer over the ACE2-immobilized surface and a reference surface (without ACE2).
-
Monitor the association (binding) and dissociation phases in real-time.
-
Regenerate the sensor surface between injections with a suitable regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A KD value of approximately 1 nM has been reported for MLN-4760 binding to ACE2.[3]
-
ACE2 Signaling Pathway
The primary mechanism of action of MLN-4760 is the inhibition of ACE2. ACE2 is a critical negative regulator of the Renin-Angiotensin System (RAS). It converts the vasoconstrictor Angiotensin II into the vasodilator Angiotensin-(1-7). By inhibiting ACE2, MLN-4760 can modulate the balance of these vasoactive peptides.
Conclusion
The enantiomeric purity of MLN-4760 is a critical determinant of its biological activity. The (S,S)-diastereomer (Isomer B) is the most potent and selective inhibitor of ACE2. Researchers and drug developers should ensure the use of enantiomerically pure (S,S)-MLN-4760 to achieve reliable and reproducible results and to minimize potential off-target effects associated with other stereoisomers. The experimental protocols provided in this guide offer a framework for the assessment of enantiomeric purity and the characterization of the inhibitory effects of MLN-4760 on ACE2.
References
Safety Operating Guide
Proper Disposal of (R)-MLN-4760: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of (R)-MLN-4760, a potent and selective ACE2 inhibitor used in biomedical research. Researchers, scientists, and drug development professionals are urged to adhere to these guidelines to ensure laboratory safety and compliance with environmental regulations.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier of this compound. This document contains detailed information regarding the compound's hazards, handling precautions, and emergency procedures. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound and its racemate, MLN-4760. This data is critical for understanding the compound's properties and for accurate record-keeping of chemical waste.
| Property | This compound | MLN-4760 | Source |
| Molecular Formula | C₁₉H₂₃Cl₂N₃O₄ | C₁₉H₂₃Cl₂N₃O₄ | MedchemExpress, Cayman Chemical |
| Molecular Weight | 428.31 g/mol | 428.31 g/mol | MedchemExpress, Cayman Chemical |
| CAS Number | 305335-29-9 | 305335-31-3 | MedchemExpress, Cayman Chemical |
| Appearance | Solid | Solid | Cayman Chemical |
| Storage Temperature | -20°C | -20°C | Cayman Chemical |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste. The following is a general procedural guide:
-
Consult Institutional EHS: Before disposal, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions and requirements for chemical waste disposal at your facility.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Waste Collection and Labeling:
-
Collect solid waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
Collect liquid waste (e.g., solutions in DMSO) in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: (R)-N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(3,5-dichlorophenyl)methyl]-L-histidine or this compound
-
The CAS number: 305335-29-9
-
An accurate estimation of the concentration and volume
-
The date of accumulation
-
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Arrange for Pickup and Disposal:
-
Follow your institution's procedures to schedule a pickup of the hazardous waste by the EHS department or a licensed hazardous waste disposal contractor.
-
Provide all necessary documentation, including a copy of the Safety Data Sheet, to the disposal personnel.
-
Important Note: DO NOT dispose of this compound down the drain or in regular trash. This compound's ecotoxicological properties are not fully characterized, and improper disposal can lead to environmental contamination.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below.
Caption: Logical workflow for the proper disposal of this compound.
Personal protective equipment for handling (R)-MLN-4760
Essential Safety and Handling Guide for (R)-MLN-4760
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent research compound. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
This compound is the less active R-enantiomer of MLN-4760, an inhibitor of angiotensin-converting enzyme 2 (ACE2).[1] While this compound itself is less potent, its racemate, MLN-4760, is a highly potent and selective ACE2 inhibitor with an IC50 of 0.44 nM.[2][3] Given the high potency of the related compound, it is prudent to handle this compound with appropriate caution as a potentially hazardous substance. This compound is intended for research use only.[1]
Physicochemical and Safety Data
| Property | Value | Source |
| Chemical Name | N-[(1S)-1-carboxy-3-methylbutyl]-3-[(3,5-dichlorophenyl)methyl]-L-histidine | [4] |
| Molecular Formula | C19H23Cl2N3O4 | [2][4] |
| Molecular Weight | 428.31 g/mol | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Form | Solid/Powder | [1][4] |
| Storage | Store at -20°C | [1][2] |
| Solubility | Soluble in DMSO | [4] |
| CAS Number | 305335-31-3 (for MLN-4760) | [2][4] |
Operational and Safety Protocols
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection :
-
Respiratory Protection : For handling the powder form, especially when weighing, use a NIOSH-approved respirator or work in a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[5][6]
Handling and Storage Plan
A systematic approach to handling and storage is essential to maintain compound stability and ensure user safety.
-
Receiving and Inspection : Upon receipt, inspect the container for any damage. Log the compound into the laboratory's chemical inventory system.
-
Storage : Store the compound in its original, tightly sealed container at -20°C.[1][2] The compound should be protected from light and moisture.
-
Weighing :
-
Perform all weighing operations within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
Close the container tightly immediately after use.
-
-
Dissolving :
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : This includes empty vials, contaminated gloves, weighing paper, and disposable labware. Place all solid waste into a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.
-
Disposal Procedures : All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Pipettes and sterile, filtered tips
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation :
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Perform all operations in a chemical fume hood.
-
-
Weighing the Compound :
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.4283 mg of the compound (Molecular Weight = 428.31).
-
-
Dissolution :
-
Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the compound. For 0.4283 mg, add 100 µL of DMSO to achieve a 10 mM concentration.
-
Securely cap the tube.
-
-
Mixing :
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used if necessary to aid dissolution.
-
-
Storage :
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.[3] Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Visual Workflow for Handling this compound
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
